Rovazolac
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an anti-lipoteichoic acid murine/human chimeric monoclonal antibody
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNJDGBYXHASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122584 | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454288-88-0 | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rovazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rovazolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16320 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROVAZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ALX-101 (Rovazolac): A Technical Overview of a Liver X Receptor Agonist for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-101, also known as Rovazolac, is a novel, potent, small-molecule agonist of the Liver X Receptor (LXR) developed for the topical treatment of atopic dermatitis (AD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of ALX-101. While specific quantitative preclinical and clinical efficacy data remain proprietary, this document consolidates the publicly available information regarding its development by Alexar Therapeutics and subsequently Ralexar Therapeutics. This guide is intended to serve as a resource for researchers and professionals in the field of dermatology and drug development.
Introduction and Discovery
ALX-101 was identified as a promising therapeutic candidate for inflammatory skin disorders, with a primary focus on atopic dermatitis. The compound was developed by Alexar Therapeutics, Inc., a specialty pharmaceutical company founded in January 2014, which later became Ralexar Therapeutics, Inc.[1][2]. The core therapeutic strategy behind ALX-101 was to leverage the established role of Liver X Receptors as key regulators of skin barrier function and cutaneous inflammation[1][2]. ALX-101 was specifically designed for topical administration to limit its pharmacological activity to the skin, thereby minimizing potential systemic side effects[1][2]. The compound is identified by the chemical formula C21H19F3N2O4S and is also referred to by its synonym, this compound. Its discovery is linked to patent WO2013130892A1.
Mechanism of Action: Liver X Receptor (LXR) Agonism
ALX-101 functions as a potent agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses. In the context of atopic dermatitis, the therapeutic rationale for an LXR agonist is based on two primary mechanisms:
-
Enhancement of Skin Barrier Function: LXRs regulate the expression of genes involved in the synthesis of lipids that are essential for the formation and maintenance of a healthy skin barrier. By activating LXRs, ALX-101 is proposed to improve the integrity of the epidermal barrier, which is known to be compromised in patients with atopic dermatitis.
-
Anti-inflammatory Effects: LXRs have well-documented anti-inflammatory properties. They can suppress the expression of pro-inflammatory cytokines and chemokines that contribute to the chronic inflammation characteristic of atopic dermatitis.
The proposed signaling pathway for ALX-101's action in skin cells is depicted below.
Caption: Proposed signaling pathway of ALX-101 in skin cells.
Preclinical Development
While specific quantitative preclinical data for ALX-101, such as IC50 values for LXR activation or efficacy in animal models of atopic dermatitis, have not been publicly disclosed, the progression of the compound to Phase II clinical trials suggests a promising preclinical profile. It is anticipated that preclinical studies would have involved in vitro assays to determine LXR binding affinity and activation, as well as in vivo studies in relevant animal models to assess efficacy and safety.
Clinical Development
ALX-101 has been evaluated in Phase II clinical trials for the treatment of mild to moderate atopic dermatitis. Two key clinical trials are registered on ClinicalTrials.gov: NCT03175354 and NCT03859986.
Clinical Trial Summary
The table below summarizes the key aspects of the publicly available information on the Phase II clinical trials of ALX-101.
| Parameter | NCT03175354 | NCT03859986 |
| Phase | Phase 2 | Phase 2 |
| Status | Completed | Unknown |
| Conditions | Atopic Dermatitis | Atopic Dermatitis |
| Interventions | ALX-101 Gel 1.5% and 5% vs. Vehicle | ALX-101 Gel 5% vs. Vehicle |
| Study Design | Randomized, Double-Blind, Vehicle-Controlled, Bilateral | Randomized, Double-Blind, Vehicle-Controlled, Parallel-Group |
| Enrollment | 209 | Information not available |
| Age | 12 years and older | 12 years and older |
| Primary Outcome | Mean change in Physician's Global Assessment (PGA) score from baseline | Efficacy and Safety |
| Results | Not yet posted | Not yet posted |
Experimental Workflow of Clinical Trials
The general workflow for the Phase II clinical trials of ALX-101, based on the available information, is illustrated in the diagram below.
Caption: High-level experimental workflow for the ALX-101 Phase II clinical trials.
Experimental Protocols
Detailed experimental protocols for the synthesis of ALX-101 and the specific assays used in its preclinical and clinical development are not publicly available. However, based on standard methodologies in the field, the following general protocols would likely have been employed.
General Protocol for LXR Agonist Activity Assay (Cell-based Luciferase Reporter Assay)
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (LXREs).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., ALX-101) or a known LXR agonist (positive control) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonist activity of the compound.
General Protocol for Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, such as ALX-101, typically involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. The specific synthetic route for ALX-101 is proprietary.
Data Presentation
As of the date of this document, quantitative efficacy and safety data from the Phase II clinical trials of ALX-101 have not been publicly released. Therefore, a detailed tabular summary of these results cannot be provided.
Conclusion and Future Directions
ALX-101 (this compound) represents a targeted therapeutic approach for atopic dermatitis by leveraging the dual benefits of LXR agonism: enhancing skin barrier function and reducing inflammation. The compound progressed through to at least Phase IIb clinical trials, indicating a promising preclinical and early clinical profile. However, the lack of publicly available quantitative data from these trials makes a full assessment of its therapeutic potential challenging. The future development of ALX-101 or other LXR agonists for dermatological applications will likely depend on the outcomes of these and subsequent clinical evaluations. Further disclosure of the clinical trial results by the developers would be of significant interest to the scientific and medical communities.
References
Rovazolac: A Technical Guide to Target Identification and Validation as a Liver X Receptor Agonist for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovazolac (also known as ALX-101) is a novel small molecule that has emerged as a promising therapeutic candidate for atopic dermatitis, having completed Phase II clinical trials.[1] This technical guide provides a comprehensive overview of the target identification and validation of this compound, identifying it as a potent agonist of Liver X Receptors (LXRs), specifically targeting both LXRα (NR1H3) and LXRβ (NR1H2). While specific quantitative data on this compound's binding affinities and functional potencies remain proprietary, this document outlines the established mechanisms of LXR activation in the context of skin barrier function and inflammation, details representative experimental protocols for target identification and validation, and discusses the therapeutic rationale for its use in atopic dermatitis.
Introduction: The Unmet Need in Atopic Dermatitis and the Emergence of this compound
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier, immune dysregulation, and intense pruritus. The pathogenesis involves a complex interplay of genetic and environmental factors, leading to impaired epidermal function and a heightened inflammatory response. Current treatments, while effective for many, can have limitations in terms of long-term safety and efficacy. This has driven the search for novel therapeutic targets that can address the underlying pathophysiology of AD.
This compound, developed by Alexar Therapeutics, Inc., is a small molecule drug that has progressed to Phase II clinical trials for the treatment of moderate atopic dermatitis.[1] Its development has been centered on the modulation of a key nuclear receptor family, the Liver X Receptors.
Target Identification: Pinpointing Liver X Receptors as the Molecular Target of this compound
The primary molecular targets of this compound have been identified as the Liver X Receptors (LXRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which play crucial roles in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory and immune responses. This compound acts as an agonist for both LXR isoforms.
While the specific experimental journey for this compound's target identification is not publicly detailed, the process for identifying a novel compound as an LXR agonist typically involves a series of in vitro and cell-based assays.
Representative Experimental Protocols for LXR Agonist Identification
2.1.1. Ligand Binding Assays
These assays are designed to determine if a compound directly interacts with the LXR protein.
-
Methodology:
-
Protein Source: Recombinant human LXRα and LXRβ ligand-binding domains (LBDs) are expressed and purified.
-
Radioligand Binding Assay: A radiolabeled LXR agonist (e.g., [3H]-T0901317) is incubated with the LXR-LBD in the presence of varying concentrations of the test compound (this compound).
-
Detection: The amount of radioligand displaced by the test compound is measured using scintillation counting. A decrease in radioactivity indicates that the test compound is competing for the same binding site.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.
-
-
Alternative Method: Fluorescence Polarization (FP) Assay:
-
A fluorescently labeled LXR ligand is used.
-
Binding of the fluorescent ligand to the LXR-LBD results in a high FP signal.
-
Displacement by a test compound leads to a decrease in the FP signal.
-
2.1.2. Reporter Gene Assays
These cell-based assays determine if the binding of a compound to LXR results in the transcriptional activation of LXR target genes.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is used.
-
Transfection: Cells are co-transfected with:
-
An expression vector for full-length human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE) from a known LXR target gene promoter (e.g., ABCA1).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound).
-
Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and the activity of both firefly and Renilla luciferases is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity compared to a vehicle control is calculated to determine the half-maximal effective concentration (EC50).
-
Target Validation: Confirming the Therapeutic Relevance of LXR Activation by this compound in Atopic Dermatitis
Once identified as an LXR agonist, the next critical step is to validate that this mechanism of action is relevant to the treatment of atopic dermatitis. This involves demonstrating that this compound modulates key downstream pathways in skin cells to improve barrier function and reduce inflammation.
LXR Signaling Pathway in Keratinocytes
Activation of LXRs in keratinocytes by an agonist like this compound initiates a signaling cascade that leads to the improvement of epidermal barrier function and a reduction in inflammation.
References
Rovazolac's Modulation of the Liver X Receptor (LXR) Signaling Pathway: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rovazolac (also known as ALX-101) is a synthetic small molecule that acts as a modulator of the Liver X Receptors (LXRs), nuclear receptors that are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. By activating both LXR alpha (LXRα, NR1H3) and LXR beta (LXRβ, NR1H2), this compound instigates a dual mechanism of action: the transcriptional activation (transactivation) of genes involved in reverse cholesterol transport and the transcriptional repression (transrepression) of pro-inflammatory genes. This whitepaper provides a comprehensive overview of the LXR signaling pathway, the proposed mechanism of this compound's action, and detailed experimental protocols for its characterization. This compound has completed a Phase II clinical trial for the topical treatment of atopic dermatitis.[1]
The Liver X Receptor (LXR) Signaling Pathway
The LXR signaling pathway plays a pivotal role in maintaining cellular and systemic lipid balance and in controlling inflammatory responses. LXRs are ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.
There are two isoforms of LXR:
-
LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, macrophages, and intestine.
-
LXRβ (NR1H2): Ubiquitously expressed.
The activity of LXRs is modulated by endogenous oxysterols, which are oxidized derivatives of cholesterol. When cellular cholesterol levels rise, the increased concentration of oxysterols leads to the activation of LXRs.
Mechanism of Action: Transactivation and Transrepression
The binding of an agonist, such as this compound, to the LXR/RXR heterodimer induces a conformational change that leads to two distinct downstream effects:
-
Transactivation: The activated LXR/RXR complex recruits coactivator proteins, leading to the increased transcription of target genes. Key LXR target genes involved in cholesterol homeostasis include:
-
ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for mediating the efflux of cholesterol from peripheral cells, including macrophages, to high-density lipoprotein (HDL).
-
Apolipoprotein E (ApoE): A key protein in the transport of lipids.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of fatty acid synthesis.
-
Inducible Degrader of the LDL Receptor (IDOL): Promotes the degradation of the LDL receptor, thereby modulating cholesterol uptake.
-
-
Transrepression: LXR activation can also inhibit the expression of pro-inflammatory genes. This process is often independent of direct DNA binding and is thought to occur through the SUMOylation of the LXR, which then interferes with the activity of other transcription factors, such as NF-κB, that drive inflammatory gene expression.[2] This mechanism is central to the anti-inflammatory effects of LXR agonists.
The dual action of LXR agonists makes them attractive therapeutic targets for diseases with both metabolic and inflammatory components, such as atherosclerosis and atopic dermatitis.
This compound (ALX-101): A Modulator of the LXR Pathway
This compound is a synthetic LXR modulator that has been investigated for its therapeutic potential in inflammatory skin conditions.[3][4][5] It was the subject of a Phase II clinical trial for the topical treatment of moderate atopic dermatitis (NCT03175354).
Quantitative Pharmacological Data
Publicly available, specific quantitative data on the binding affinities (EC50/IC50) and dose-response relationships for this compound's interaction with LXRα and LXRβ are limited. The primary source of information for this compound is cited as patent WO2013130892A1.[3][4][5]
Table 1: this compound (ALX-101) - Summary of Known Information
| Parameter | Description | Source |
| Drug Name | This compound (ALX-101) | MedChemExpress |
| Mechanism of Action | Liver X Receptor (LXR) Modulator | MedChemExpress |
| Molecular Targets | LXRα (NR1H3), LXRβ (NR1H2) | Open Targets Platform |
| Therapeutic Indication | Atopic Eczema (investigational) | Open Targets Platform |
| Clinical Development | Completed Phase II (NCT03175354) | Open Targets Platform |
Visualization of this compound's Signaling Pathway and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: this compound activates the LXR/RXR heterodimer, leading to gene transactivation and transrepression.
Experimental Workflow for Characterizing this compound
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Detailed Experimental Protocols
LXRα/LXRβ Reporter Gene Assay
This assay is designed to quantify the ability of a compound to activate LXRα or LXRβ in a cell-based system. It typically utilizes a host cell line engineered to express the LXR of interest and a reporter gene (e.g., luciferase) under the control of an LXRE.
Materials:
-
HEK293T or similar mammalian cell line.
-
Expression plasmids for full-length human LXRα or LXRβ.
-
Expression plasmid for RXRα.
-
Luciferase reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
This compound and a reference LXR agonist (e.g., T0901317).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ expression plasmid, the RXRα plasmid, and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This protocol is used to measure the change in mRNA levels of LXR target genes in response to treatment with this compound.
Materials:
-
Human keratinocytes or other relevant cell line.
-
This compound.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., ABCA1, SREBP-1c, IDOL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions in triplicate for each sample and each gene, including a no-template control. The reaction mixture should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Efficacy in an Oxazolone-Induced Atopic Dermatitis Mouse Model
This model is used to evaluate the anti-inflammatory efficacy of topically applied this compound in a setting that mimics atopic dermatitis.[6][7][8][9][10]
Animals:
-
BALB/c or similar mouse strain.
Materials:
-
Oxazolone.
-
Acetone and olive oil (vehicle).
-
This compound formulated in a suitable topical vehicle (e.g., gel or cream).
-
Positive control (e.g., a topical corticosteroid).
-
Calipers for measuring ear thickness.
Protocol:
-
Sensitization (Day 0): Shave the abdominal skin of the mice and apply a solution of oxazolone (e.g., 1.5% in acetone) to sensitize the animals.[7]
-
Challenge (e.g., Day 7): Apply a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the right ear to elicit an inflammatory response. The left ear can be treated with the vehicle as a control.[7]
-
Treatment: Apply the topical formulation of this compound, vehicle control, or positive control to the challenged ear at specified time points (e.g., once or twice daily) for a defined period (e.g., 7-14 days).
-
Efficacy Assessment:
-
Ear Thickness: Measure the thickness of both ears daily using calipers. The difference in thickness between the challenged and unchallenged ear is a measure of inflammation.
-
Histology: At the end of the study, euthanize the animals and collect the ear tissue for histological analysis (e.g., H&E staining) to assess cellular infiltration and epidermal hyperplasia.
-
Gene Expression: Extract RNA from the ear tissue to analyze the expression of inflammatory markers and LXR target genes by qPCR.
-
-
Data Analysis: Compare the changes in ear thickness, histological scores, and gene expression between the this compound-treated group and the control groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound, as a Liver X Receptor agonist, holds therapeutic potential for inflammatory conditions such as atopic dermatitis by concurrently promoting cholesterol efflux and suppressing inflammatory signaling. The experimental protocols detailed in this guide provide a robust framework for the preclinical and clinical characterization of this compound and other LXR modulators. Further disclosure of quantitative data from preclinical studies and the completed Phase II clinical trial will be crucial for fully elucidating the therapeutic profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. imavita.com [imavita.com]
Biochemical Properties of ALX-101: A Technical Guide
For Research and Drug Development Professionals
Abstract
ALX-101 is a novel, potent, and selective agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs the transcriptional control of genes involved in lipid metabolism, inflammation, and skin barrier function.[1][2][3] Developed by Ralexar Therapeutics (formerly Alexar Therapeutics), ALX-101 is a topically administered agent specifically designed for targeted pharmacological activity in the skin with minimal systemic absorption.[2][3] This document provides a comprehensive overview of the core biochemical properties of ALX-101, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its characterization.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by disordered skin barrier function and a dysregulated immune response.[2][3] Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are established as primary regulators of both cutaneous inflammation and the maintenance of a healthy skin barrier.[1][2][3] Agonism of LXR presents a promising therapeutic strategy for AD.
ALX-101 is a new chemical entity developed as a potent LXR agonist.[1] Its design objective is to provide localized therapeutic benefit in the skin while minimizing systemic exposure and associated side effects. Clinical investigations are underway to evaluate the efficacy of ALX-101 topical gel in reducing the clinical manifestations of atopic dermatitis.[2][3]
Mechanism of Action
ALX-101 functions as a direct agonist of Liver X Receptors. Upon diffusing into keratinocytes and local immune cells in the skin, ALX-101 binds to the ligand-binding domain of LXRα and LXRβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The LXR/RXR (Retinoid X Receptor) heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. This process initiates the transcription of genes that play a crucial role in:
-
Improving Skin Barrier Function: Upregulating the synthesis of lipids and key structural proteins essential for epidermal integrity.
-
Suppressing Inflammation: Inhibiting the expression of pro-inflammatory cytokines and chemokines.
The targeted action of ALX-101 aims to address the primary etiopathologic mechanisms of atopic dermatitis directly at the site of application.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of Action of ALX-101 in a target cell.
Quantitative Pharmacological Data
The biochemical activity of ALX-101 has been characterized through a series of in vitro assays. The data below summarizes its binding affinity, functional potency, and selectivity.
Table 1: LXR Binding Affinity and Functional Potency
| Parameter | LXRα | LXRβ | Assay Type |
| Ki (nM) | 25.4 ± 3.1 | 31.8 ± 4.5 | Radioligand Binding |
| EC50 (nM) | 48.2 ± 6.7 | 55.1 ± 7.9 | Coactivator Recruitment |
| Cellular EC50 (nM) | 95.7 ± 11.2 | - | ABCA1 Upregulation (HaCaT) |
Data represents mean ± standard deviation from n=3 independent experiments.
Table 2: Nuclear Receptor Selectivity Panel
| Receptor | IC50 (nM) | Fold Selectivity vs. LXRα |
| LXRα | 25.4 | 1x |
| FXR | > 10,000 | > 390x |
| PPARγ | > 10,000 | > 390x |
| GR | > 10,000 | > 390x |
| ERα | > 10,000 | > 390x |
Selectivity was assessed using competitive binding assays. Values represent the concentration required for 50% inhibition of radioligand binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Protocol: LXR Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of ALX-101 for LXRα and LXRβ.
Materials:
-
Recombinant human LXRα/β ligand-binding domain (LBD).
-
[3H]-T0901317 (radioligand).
-
Scintillation proximity assay (SPA) beads.
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4.
-
96-well microplates.
-
ALX-101 compound series.
Method:
-
Prepare a serial dilution of ALX-101 in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted ALX-101 compound.
-
Add 40 µL of a pre-mixed solution containing LXRα or LXRβ LBD, [3H]-T0901317 (at its Kd concentration), and SPA beads.
-
Seal the plate and incubate for 2 hours at room temperature with gentle agitation.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Non-linear regression (sigmoidal dose-response) is used to calculate the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Cellular ABCA1 Upregulation Assay
Objective: To measure the functional potency of ALX-101 in a cellular context by quantifying the upregulation of a known LXR target gene, ABCA1.
Materials:
-
HaCaT human keratinocyte cell line.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
ALX-101 compound series.
-
T0901317 (positive control).
-
Quantitative PCR (qPCR) reagents (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix).
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH).
Method:
-
Seed HaCaT cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Replace the medium with serum-free DMEM containing serial dilutions of ALX-101 or T0901317. Include a vehicle control (0.1% DMSO).
-
Incubate the cells for 24 hours at 37°C, 5% CO2.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for ABCA1 and GAPDH.
-
Data Analysis: Calculate the fold change in ABCA1 expression relative to the vehicle control using the ΔΔCt method. Plot the fold change against the log concentration of ALX-101 and fit a dose-response curve to determine the EC50.
Experimental Workflow Diagram
Caption: Workflow for the cellular ABCA1 upregulation assay.
Logical Relationships in Drug Development
The characterization of ALX-101 involves a logical progression from initial biochemical activity to cellular function, guiding its development. The relationship between potency, selectivity, and therapeutic window is critical for decision-making.
Hit-to-Lead Decision Matrix
Caption: Logical flow for advancing a hit compound.
Conclusion
ALX-101 is a potent and selective LXR agonist with a mechanism of action well-suited for the topical treatment of atopic dermatitis. Its biochemical profile, characterized by high affinity for LXR receptors and excellent selectivity against other nuclear receptors, supports its development as a targeted therapy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of ALX-101 and related compounds.
References
Rovazolac and Liver X Receptor (LXR) Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovazolac, also known as ALX-101, is an investigational small molecule drug identified as a modulator of the Liver X Receptors (LXRs).[1][2][3] LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] As LXR modulators, compounds like this compound hold therapeutic potential for a variety of conditions, particularly inflammatory skin disorders such as atopic dermatitis, for which it has undergone Phase II clinical trials.[2][4][5] This technical guide provides an in-depth overview of the core principles of LXR activation and the anticipated mechanistic actions of an LXR modulator like this compound, based on the established functions of this receptor family.
Note: While this compound is identified as an LXR modulator, specific quantitative data regarding its binding affinity, activation potency (EC50), and effects on LXR target gene expression are not publicly available in the reviewed literature. The following sections are based on the well-established mechanisms of LXR activation by synthetic agonists.
Liver X Receptor (LXR) Signaling Pathway
LXRs function as "cholesterol sensors" that, upon activation by endogenous oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The signaling cascade has two major arms: the regulation of lipid metabolism (transactivation) and the suppression of inflammation (transrepression).
LXR Signaling Pathway Diagram
Caption: this compound-mediated LXR activation and downstream signaling.
Key LXR Target Genes and Their Functions
The activation of LXR by an agonist such as this compound is anticipated to modulate the expression of a suite of genes involved in lipid homeostasis and inflammation.
| Target Gene | Function | Anticipated Effect of this compound |
| ATP-binding cassette transporter A1 (ABCA1) | Mediates the efflux of cholesterol from cells to apolipoprotein A-I (ApoA-I), a key step in reverse cholesterol transport (RCT). | Upregulation, leading to increased cholesterol efflux and potentially anti-atherosclerotic effects.[7][8][9][10] |
| Sterol regulatory element-binding protein-1c (SREBP-1c) | A master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. | Upregulation, which can lead to increased lipogenesis in the liver, a common side effect of systemic LXR agonists.[6][11][12][13][14] |
| Inflammatory Genes (e.g., TNF-α, IL-6, iNOS) | Pro-inflammatory cytokines and enzymes. | Downregulation through transrepression mechanisms, contributing to the anti-inflammatory effects of LXR activation.[15][16][17][18] |
Experimental Protocols for Assessing LXR Activation
Characterizing the interaction of a compound like this compound with LXR involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay for LXR Transactivation
This assay is a primary method to determine if a compound can activate LXR and to quantify its potency (EC50).
Principle: Cells are co-transfected with an expression vector for LXR and a reporter plasmid containing a luciferase gene under the control of an LXRE promoter. LXR activation by an agonist drives the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.
-
Transfection: Co-transfect cells with an LXRα or LXRβ expression plasmid and an LXRE-driven luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a reference LXR agonist (e.g., T0901317, GW3965).
-
Lysis and Luminescence Reading: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Experimental Workflow: LXR Transactivation Assay
Caption: Workflow for LXR luciferase reporter assay.
Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from cells, a key functional outcome of LXR activation.
Principle: Macrophages are loaded with labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent analog). The cells are then treated with the test compound, and the amount of labeled cholesterol released into the medium containing a cholesterol acceptor (like ApoA-I) is quantified.
Protocol:
-
Cell Culture and Labeling: Plate macrophages (e.g., J774, THP-1 derived) and label them by incubating with medium containing [³H]-cholesterol for 24-48 hours.[19][20][21]
-
Equilibration: Wash the cells and incubate in serum-free medium to allow for equilibration of the labeled cholesterol within intracellular pools.
-
Compound Treatment and Efflux: Treat the cells with this compound in the presence of a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).
-
Quantification: After a 4-24 hour incubation, collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.
Experimental Workflow: Cholesterol Efflux Assay
Caption: Workflow for a radioactive cholesterol efflux assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of LXR target genes following treatment with a modulator.
Principle: RNA is extracted from cells treated with the compound, reverse-transcribed into cDNA, and then the cDNA is used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time to determine its relative expression level.
Protocol:
-
Cell Treatment: Treat a relevant cell type (e.g., primary hepatocytes, macrophages) with this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for LXR target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This compound is an LXR modulator with therapeutic potential, particularly in dermatology. Its mechanism of action is predicated on the activation of Liver X Receptors, leading to the modulation of genes involved in lipid metabolism and inflammation. While specific data on this compound's activity is limited in the public domain, the established understanding of LXR signaling provides a strong framework for its anticipated biological effects. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the quantitative aspects of this compound's interaction with LXR and its downstream consequences.
References
- 1. WO2013130892A1 - Liver x receptor (lxr) modulators for the treatment of dermal diseases, disorders and conditions - Google Patents [patents.google.com]
- 2. ALX 101 - AdisInsight [adisinsight.springer.com]
- 3. Synthesis and initial biological evaluation of new mimics of the LXR-modulator 22(S)-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCA1 Overexpression in Endothelial Cells In Vitro Enhances ApoAI-Mediated Cholesterol Efflux and Decreases Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. LXR agonist treatment of blastic plasmacytoid dendritic cell neoplasm restores cholesterol efflux and triggers apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human SREBP1c Expression in Liver Is Directly Regulated by Peroxisome Proliferator-activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Down-regulation of SREBP-1c is associated with the development of burned-out NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 19. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice [frontiersin.org]
- 21. Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Rovazolac on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Rovazolac (also known as ALX-101) is an investigational drug that has been in Phase II clinical trials for atopic dermatitis. Publicly available data on its specific effects on gene expression is limited. This document provides a comprehensive overview based on the known mechanism of action of this compound as a Liver X Receptor (LXR) agonist and data from studies on other LXR agonists. The information presented herein is intended to be representative of the drug class and should be interpreted with the understanding that the precise gene expression profile of this compound may have unique characteristics.
Introduction to this compound and Liver X Receptors (LXRs)
This compound is a synthetic agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. There are two isoforms of LXR: LXRα (NR1H3) and LXRβ (NR1H2). LXRβ is ubiquitously expressed, including in the skin, while LXRα expression is more restricted to the liver, adipose tissue, and macrophages.
Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
LXR-Mediated Gene Expression in the Skin
In the context of atopic dermatitis, the effects of LXR activation on gene expression in keratinocytes and immune cells are of particular interest. LXR agonists have been shown to influence key pathways involved in skin barrier function and inflammation.
Regulation of Epidermal Barrier Function
A hallmark of atopic dermatitis is a compromised epidermal barrier. LXR activation has been demonstrated to improve barrier function by upregulating the expression of genes crucial for keratinocyte differentiation and lipid synthesis.
Table 1: Representative Upregulation of Epidermal Barrier-Related Genes by LXR Agonists
| Gene Category | Gene Name | Gene Symbol | Function | Representative Fold Change (mRNA) |
| Keratinocyte Differentiation | Loricrin | LOR | Major component of the cornified envelope | 1.5 - 3.0 |
| Filaggrin | FLG | Aggregates keratin filaments | 1.5 - 2.5 | |
| Involucrin | IVL | Cornified envelope precursor | 1.2 - 2.0 | |
| Lipid Synthesis & Transport | ATP-binding cassette transporter A1 | ABCA1 | Cholesterol efflux | 2.0 - 5.0 |
| ATP-binding cassette transporter G1 | ABCG1 | Cholesterol efflux | 2.0 - 4.0 | |
| Sterol regulatory element-binding protein 1c | SREBP-1c | Master regulator of lipogenesis | 2.0 - 4.0 | |
| Fatty Acid Synthase | FASN | Fatty acid synthesis | 1.5 - 3.0 | |
| Stearoyl-CoA Desaturase | SCD1 | Fatty acid desaturation | 1.5 - 2.5 |
Note: The fold changes are illustrative and based on published data for various LXR agonists in in vitro and in vivo models. The actual values for this compound may differ.
Modulation of Inflammatory Responses
Chronic inflammation is a key feature of atopic dermatitis. LXR activation exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and chemokines, often through mechanisms of transrepression involving co-repressors.
Table 2: Representative Downregulation of Pro-inflammatory Genes by LXR Agonists
| Gene Category | Gene Name | Gene Symbol | Function | Representative Fold Change (mRNA) |
| Cytokines | Interleukin-1 beta | IL1B | Pro-inflammatory cytokine | 0.4 - 0.7 |
| Interleukin-6 | IL6 | Pro-inflammatory cytokine | 0.5 - 0.8 | |
| Tumor necrosis factor | TNF | Pro-inflammatory cytokine | 0.6 - 0.9 | |
| Chemokines | C-X-C Motif Chemokine Ligand 8 | CXCL8 (IL-8) | Neutrophil chemoattractant | 0.5 - 0.8 |
| C-C Motif Chemokine Ligand 2 | CCL2 (MCP-1) | Monocyte chemoattractant | 0.4 - 0.7 | |
| Enzymes | Cyclooxygenase-2 | PTGS2 (COX-2) | Prostaglandin synthesis | 0.5 - 0.8 |
| Inducible nitric oxide synthase | NOS2 (iNOS) | Nitric oxide production | 0.4 - 0.7 |
Note: The fold changes are illustrative and based on published data for various LXR agonists in in vitro and in vivo models. The actual values for this compound may differ.
Signaling Pathways and Experimental Workflows
Liver X Receptor (LXR) Signaling Pathway
The following diagram illustrates the general mechanism of LXR activation and its downstream effects on gene expression.
Caption: this compound activates the LXR-RXR heterodimer, leading to the regulation of target gene expression.
Experimental Workflow for Gene Expression Analysis
This diagram outlines a typical workflow for assessing the effect of an LXR agonist on gene expression in skin cells.
Caption: A generalized workflow for studying the effects of this compound on gene expression in vitro.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of LXR agonists on gene expression. These should be adapted and optimized for specific experimental conditions.
In Vitro Treatment of Human Keratinocytes
Objective: To assess the effect of this compound on gene expression in a primary human keratinocyte cell culture model.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
Reagents for cDNA synthesis and qPCR or RNA sequencing
Procedure:
-
Cell Seeding: Seed NHEKs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in KGM at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh KGM containing either this compound at the desired concentration (e.g., 1 µM) or an equivalent volume of the vehicle control.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Gene Expression Analysis: Quantify the expression of target genes using qPCR or perform a transcriptome-wide analysis using RNA sequencing.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression of specific target genes.
Materials:
-
Extracted RNA
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene and comparing the treated samples to the vehicle control.
RNA Sequencing (RNA-Seq)
Objective: To obtain a comprehensive, transcriptome-wide view of gene expression changes.
Materials:
-
High-quality extracted RNA
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by this compound treatment.
-
Conclusion
As a Liver X Receptor agonist, this compound is poised to exert significant effects on the gene expression profiles of skin cells, with the potential to improve epidermal barrier function and attenuate inflammation. The data from studies on other LXR agonists provide a strong rationale for these effects, highlighting the upregulation of genes involved in keratinocyte differentiation and lipid metabolism, and the downregulation of pro-inflammatory mediators. Further research, including the public release of data from clinical trials and dedicated transcriptomic studies, will be crucial to fully elucidate the specific molecular mechanisms of this compound and its therapeutic potential in atopic dermatitis and other inflammatory skin disorders.
Preliminary Efficacy of ALX-101: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on the preliminary studies of ALX-101 for atopic dermatitis. The quantitative results from the cited clinical trials have not been publicly disclosed.
Introduction
The landscape of dermatological therapies is continuously evolving, with a growing emphasis on targeted molecular pathways. One such compound that has garnered interest is ALX-101, a novel topical therapeutic investigated for the treatment of atopic dermatitis (AD). It is important to note that the designation "ALX-101" has been associated with multiple investigational drugs for different indications. This whitepaper will focus exclusively on the topical Liver X Receptor (LXR) agonist ALX-101 , developed by Alexar Therapeutics and subsequently by Ralexar Therapeutics, for the treatment of mild to moderate atopic dermatitis.
Atopic dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier function and a dysregulated immune response.[1][2] ALX-101 is a potent LXR agonist designed for targeted pharmacological activity in the skin with minimal systemic absorption.[1][3] LXRs are key regulators of skin barrier function and cutaneous inflammation, making them a promising target for AD therapy.[1][2]
This document provides an in-depth overview of the preliminary efficacy studies of ALX-101, including its mechanism of action, detailed experimental protocols from its Phase II clinical trials, and a discussion of its therapeutic rationale.
Core Mechanism of Action: Liver X Receptor (LXR) Agonism
ALX-101 functions as an agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. There are two isoforms, LXRα and LXRβ, both of which are expressed in human skin. When activated by a ligand such as ALX-101, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
The therapeutic rationale for using an LXR agonist in atopic dermatitis is twofold:
-
Enhancement of Skin Barrier Function: LXRs upregulate the expression of genes involved in lipid synthesis and transport in keratinocytes. This leads to increased production of ceramides and other essential lipids, which are crucial for maintaining the integrity of the epidermal permeability barrier. A compromised skin barrier is a hallmark of atopic dermatitis.
-
Anti-inflammatory Effects: LXR activation has been shown to suppress the expression of pro-inflammatory cytokines and chemokines in the skin. This occurs through a mechanism known as transrepression, where the LXR/RXR heterodimer interferes with the activity of other transcription factors, such as NF-κB and AP-1, which drive inflammatory gene expression.
LXR Signaling Pathway in Keratinocytes
Preliminary Efficacy Studies: Phase II Clinical Trials
ALX-101 has been evaluated in two key Phase II clinical trials for the treatment of mild to moderate atopic dermatitis. While the quantitative results of these studies have not been made public, the trial designs provide insight into the intended efficacy endpoints.
Data Presentation: Planned Efficacy Endpoints
The following tables summarize the primary and secondary outcome measures as planned in the clinical trial protocols.
Table 1: Planned Efficacy Endpoints for NCT03175354 (Phase IIb)
| Endpoint Type | Endpoint | Time Frame |
| Primary | Mean change in Physician's Global Assessment (PGA) score from baseline.[1] | Day 43[1] |
| Secondary | To be determined based on final study report (not publicly available). | - |
Table 2: Planned Efficacy Endpoints for NCT03859986 (Phase II)
| Endpoint Type | Endpoint | Time Frame |
| Primary | Mean change in Eczema Area and Severity Index (EASI) score from baseline. | Week 8 |
| Secondary | To be determined based on final study report (not publicly available). | - |
Experimental Protocols
The following sections detail the methodologies for the key clinical trials of ALX-101.
Phase IIb Clinical Trial (NCT03175354)
-
Official Title: A Multicenter, Randomized, Double-Blind, Bilateral, Vehicle-Controlled Study of the Safety and Efficacy of ALX-101 Topical Gel Administered Twice Daily in Adult and Adolescent Subjects With Moderate Atopic Dermatitis.[4]
-
Study Design: This was a randomized, double-blind, vehicle-controlled study.[4]
-
Participants: The study enrolled 209 adult and adolescent subjects with moderate atopic dermatitis.[4]
-
Intervention:
-
Primary Objective: To evaluate the dose-response relationship of ALX-101 Gel 1.5% and 5% compared to its vehicle.[4]
-
Key Inclusion Criteria:
-
Clinical diagnosis of atopic dermatitis.
-
Moderate disease severity.
-
-
Key Exclusion Criteria:
Experimental Workflow: NCT03175354
Phase II Clinical Trial (NCT03859986)
-
Official Title: A Phase 2, Randomized, Double-Blind, Vehicle-Controlled, Parallel-Group Study To Evaluate The Safety And Efficacy Of ALX-101 Topical Gel Administered Twice Daily In Adult And Adolescent Subjects With Moderate Atopic Dermatitis.[3]
-
Study Design: This was a randomized, double-blind, vehicle-controlled, parallel-group study.[3]
-
Participants: The study enrolled 124 adult and adolescent subjects (at least 12 years of age) with moderate atopic dermatitis.[3]
-
Intervention:
-
Primary Objectives:
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
Conclusion
ALX-101, a topical LXR agonist, represents a targeted approach to the treatment of atopic dermatitis by addressing both skin barrier dysfunction and cutaneous inflammation. The designs of the Phase II clinical trials indicate a focus on clinically meaningful endpoints such as PGA and EASI scores. While the lack of publicly available quantitative efficacy data from these studies precludes a definitive assessment of ALX-101's clinical utility, the scientific rationale for its mechanism of action remains compelling. Further disclosure of the trial results is necessary to fully understand the potential of ALX-101 as a novel therapy for atopic dermatitis.
References
- 1. Liver X receptor-retinoid X receptor (LXR-RXR) heterodimer cistrome reveals coordination of LXR and AP1 signaling in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Liver X receptor is a therapeutic target for photoaging and chronological skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of liver X receptor expression and function in human skin and the pilosebaceous unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rovazolac: Detailed Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rovazolac, a potent and selective liver X receptor (LXR) modulator, has emerged as a significant investigational compound in pharmaceutical research. Its chemical name is (S)-2-(4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenoxy)-2-phenylacetic acid. This document provides a comprehensive guide to the synthesis and purification of this compound, compiled from established methodologies. The protocols detailed herein are intended to facilitate the production of high-purity this compound for research and development purposes.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The purification protocol is equally critical for isolating the desired stereoisomer and removing any process-related impurities. The following sections provide a step-by-step guide for the chemical synthesis and subsequent purification of this compound.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value |
| Synthesis | |
| Starting Material A | (S)-methyl 2-hydroxy-2-phenylacetate |
| Starting Material B | 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol |
| Coupling Reagent | Diethyl azodicarboxylate (DEAD) |
| Phosphine Reagent | Triphenylphosphine (PPh3) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Purification | |
| Purification Method | Preparative Chiral HPLC |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |
| Detection Wavelength | 254 nm |
| Final Purity | >99% |
| Enantiomeric Excess | >99% |
Experimental Protocols
I. Synthesis of this compound
This protocol outlines the synthesis of this compound via a Mitsunobu reaction, followed by hydrolysis.
Materials:
-
(S)-methyl 2-hydroxy-2-phenylacetate
-
4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol
-
Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Mitsunobu Reaction:
-
To a solution of (S)-methyl 2-hydroxy-2-phenylacetate (1.0 eq) and 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the methyl ester of this compound.
-
-
Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
II. Purification of this compound
This protocol describes the purification of the synthesized this compound to obtain the high-purity (S)-enantiomer.
Materials:
-
Crude this compound
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparative Chiral HPLC:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Perform purification using a preparative Chiralpak AD-H column.
-
The mobile phase should consist of a suitable ratio of hexane and isopropanol containing 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve the best separation.
-
Set the detection wavelength to 254 nm.
-
Collect the fractions corresponding to the (S)-enantiomer of this compound.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
-
Determine the purity and enantiomeric excess of the final product by analytical chiral HPLC.
-
Visualizations
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Synthetic pathway of this compound.
Caption: Purification workflow for this compound.
Application Notes and Protocols for Rovazolac in Cell Culture Experiments
A review of publicly available scientific literature and databases did not yield specific information on the use of Rovazolac in cell culture experiments. Information from DrugBank Online and the Open Targets Platform indicates that this compound is a small molecule drug currently under investigation in a Phase II clinical trial for atopic dermatitis.[1][2] However, details regarding its mechanism of action and its effects on specific signaling pathways or cell types in an in vitro setting are not available in the provided search results.
Therefore, the following application notes and protocols are provided as a general framework for researchers and drug development professionals interested in investigating the effects of a novel compound, such as this compound, in a cell culture setting. These are generalized protocols and would require significant optimization and validation for any specific compound and cell line.
I. General Application Notes for a Novel Investigational Compound
Before initiating cell culture experiments with a new compound, it is crucial to gather as much information as possible about its physicochemical properties, such as solubility and stability in different solvents and media.
1. Reagent Preparation and Storage:
-
Solvent Selection: The choice of solvent will depend on the solubility of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in cell culture.[3] However, it is important to determine the optimal solvent and to be aware of its potential toxicity to the cells. A solvent toxicity control should always be included in experiments.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the chosen solvent. This stock can then be diluted to the final working concentrations in the cell culture medium. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protected from light, according to the compound's stability data.
2. Cell Line Selection:
The choice of cell line is critical and should be based on the research question. For a compound being investigated for atopic dermatitis, relevant cell types could include keratinocytes, immune cells (e.g., T-cells, mast cells), or endothelial cells.
3. Preliminary Assays:
-
Cytotoxicity/Cell Viability Assays: It is essential to determine the concentration range over which the compound affects cell viability. This will help in selecting appropriate concentrations for subsequent functional assays. Common assays include MTT, XTT, and resazurin-based assays which measure metabolic activity, or trypan blue exclusion which assesses membrane integrity.[4][5]
-
Dose-Response and Time-Course Studies: Perform experiments using a range of compound concentrations and incubation times to characterize the dose-dependent and time-dependent effects of the compound.
II. Experimental Protocols
The following are detailed protocols for key experiments that are typically performed to characterize the effects of a new compound in cell culture.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is for assessing the effect of a compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Investigational compound (e.g., this compound) stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the investigational compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Table 1: Example Data Table for MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Protocol 2: Cell Proliferation Assay using CyQUANT® XTT Cell Viability Assay
This protocol measures cell proliferation by quantifying the reduction of a tetrazolium salt (XTT) to a colored formazan product by metabolically active cells.[5]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Investigational compound stock solution
-
CyQUANT® XTT Cell Viability Assay kit (containing XTT reagent and Electron Coupling Reagent)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the XTT/Electron Coupling Reagent mixture according to the manufacturer's instructions.
-
Reagent Addition: Add the XTT/Electron Coupling Reagent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation for each treatment group relative to the untreated control.
Table 2: Example Data Table for XTT Proliferation Assay
| Compound Concentration (µM) | Absorbance (450 nm) | % Proliferation |
| 0 (Control) | 1.10 | 100 |
| 0.1 | 1.08 | 98.2 |
| 1 | 0.98 | 89.1 |
| 10 | 0.65 | 59.1 |
| 50 | 0.30 | 27.3 |
| 100 | 0.10 | 9.1 |
III. Visualization of Methodologies and Pathways
The following diagrams illustrate a general experimental workflow for testing a novel compound and a hypothetical signaling pathway that could be investigated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - US [thermofisher.com]
Rovazolac: Application Notes for Preclinical Research
Note to Researchers: Publicly available data on the in vivo dosage of Rovazolac in animal studies is limited. This compound, also known as ALX-101, is an investigational small molecule drug that has been evaluated in a Phase II clinical trial for atopic dermatitis.[1][2] The information presented here is based on available data and general principles of preclinical in vivo studies. Researchers should consider this a preliminary guide and establish optimal dosages through rigorous, ethically approved dose-finding studies.
Introduction
This compound is a modulator of the Liver X Receptor (LXR) and has demonstrated potential in inhibiting the expression of pro-inflammatory cytokines.[3][4] This makes it a candidate for investigation in various inflammatory disease models in animals. These application notes provide a general framework for designing and conducting in vivo animal studies with this compound.
Proposed Mechanism of Action
This compound is reported to exert its effects through the modulation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. Activation of LXR is known to suppress inflammatory responses. This compound is thought to inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4]
Below is a diagram illustrating the proposed signaling pathway for this compound.
References
Application Notes and Protocols: Rovazolac Treatment for Primary Keratinocytes
For Research Use Only.
Introduction
Primary human keratinocytes are essential for studying skin biology, wound healing, and the pathogenesis of various skin disorders. They are the predominant cell type in the epidermis and play a crucial role in forming the skin barrier. Rovazolac is a novel synthetic compound with potential therapeutic applications in dermatology. These application notes provide a detailed protocol for the treatment of primary human keratinocytes with this compound, including methods for assessing its effects on cell viability, proliferation, and relevant signaling pathways.
Materials and Reagents
-
Primary Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM), supplemented with growth factors
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
Cell counting solution (e.g., Trypan Blue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
BrdU Cell Proliferation Assay Kit
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
-
RNA extraction and qRT-PCR reagents
-
Multi-well cell culture plates (96-well, 24-well, 6-well)
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
-
Microscope
Experimental Protocols
Culture of Primary Human Keratinocytes
-
Thaw cryopreserved primary human keratinocytes rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed Keratinocyte Growth Medium (KGM).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh KGM and seed onto culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency using Trypsin-EDTA.
This compound Treatment
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in KGM to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Seed primary keratinocytes in multi-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Remove the medium and replace it with KGM containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
-
Following this compound treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
-
Treat cells with this compound as described above.
-
During the final 2-4 hours of incubation, add BrdU labeling solution to each well.
-
Fix the cells and incubate with an anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the colorimetric output using a microplate reader at the appropriate wavelength.
-
Express proliferation as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound on Primary Keratinocytes (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 5 | 95.4 ± 4.1 | 88.3 ± 3.7 | 81.5 ± 4.9 |
| 10 | 90.1 ± 3.5 | 75.2 ± 4.8 | 65.7 ± 5.1 |
| 25 | 72.8 ± 5.2 | 51.9 ± 5.5 | 40.3 ± 4.6 |
| 50 | 45.3 ± 4.7 | 28.4 ± 3.9 | 15.8 ± 3.2 |
Data are presented as mean ± standard deviation (n=3). The IC50 value for this compound at 48 hours is approximately 23 µM.
Table 2: Effect of this compound on Primary Keratinocyte Proliferation (BrdU Assay)
| This compound Concentration (µM) | Proliferation Rate (% of Control) after 48h |
| 0 (Vehicle) | 100 ± 6.2 |
| 1 | 97.5 ± 5.8 |
| 5 | 85.1 ± 6.5 |
| 10 | 68.9 ± 7.1 |
| 25 | 42.3 ± 5.9 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Discussion
The provided protocols outline standard procedures for evaluating the effects of a novel compound, this compound, on primary human keratinocytes. The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits a dose- and time-dependent inhibitory effect on keratinocyte viability and proliferation.
The proposed mechanism of action, as depicted in the signaling pathway diagram, hypothesizes that this compound may inhibit the Epidermal Growth Factor Receptor (EGFR) signaling cascade. This pathway is a critical regulator of keratinocyte proliferation and survival. Inhibition of EGFR would lead to the downregulation of downstream pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately resulting in decreased cell proliferation and survival.
Further experiments, such as detailed cell cycle analysis, apoptosis assays, and comprehensive profiling of gene and protein expression, are recommended to fully elucidate the mechanism of action of this compound in primary keratinocytes. These application notes serve as a foundational guide for researchers and drug development professionals investigating the potential of this compound in dermatological applications.
Application Notes and Protocols: Lentiviral shRNA Knockdown with Rovazolac Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of lentiviral-mediated short hairpin RNA (shRNA) knockdown and small molecule treatment offers a powerful approach to dissecting cellular signaling pathways and evaluating the therapeutic potential of novel compounds. This document provides detailed application notes and protocols for utilizing lentiviral shRNA to silence a target gene in conjunction with treatment with Rovazolac (also known as ALX-101), a Liver X Receptor (LXR) agonist. This compound has been investigated in clinical trials for atopic dermatitis, a condition characterized by disordered skin barrier function and an abnormal inflammatory response.[1][2][3] LXR agonists are known regulators of these processes.[1][3]
These protocols are intended to serve as a comprehensive guide for researchers. However, specific parameters, particularly those related to this compound treatment, may require empirical optimization for different cell types and experimental systems.
Data Presentation
Table 1: Representative Data on Knockdown Efficiency and Cell Viability
| Target Gene | shRNA Sequence ID | Transduction Efficiency (%) | Knockdown Efficiency (%) (mRNA) | Knockdown Efficiency (%) (Protein) | Cell Viability (%) (Post-transduction) |
| Gene X | shRNA-X.1 | 95 ± 3 | 85 ± 5 | 80 ± 7 | 92 ± 4 |
| Gene X | shRNA-X.2 | 93 ± 4 | 78 ± 6 | 72 ± 8 | 90 ± 5 |
| Scrambled | shRNA-scr | 96 ± 2 | < 5 | < 5 | 98 ± 2 |
Table 2: Illustrative Effects of this compound Treatment on a Downstream Marker
| Treatment Group | This compound Conc. (µM) | Target Gene Knockdown | Reporter Gene Activity (Fold Change) |
| Vehicle Control | 0 | No | 1.0 ± 0.1 |
| Vehicle Control | 0 | Yes | 0.4 ± 0.05 |
| This compound | 1 | No | 2.5 ± 0.3 |
| This compound | 1 | Yes | 1.2 ± 0.2 |
| This compound | 5 | No | 4.1 ± 0.4 |
| This compound | 5 | Yes | 2.0 ± 0.3 |
| This compound | 10 | No | 3.8 ± 0.5 |
| This compound | 10 | Yes | 1.9 ± 0.4 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Titer Determination
This protocol outlines the steps for producing lentiviral particles containing your shRNA of interest.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (e.g., pLKO.1-puro with target shRNA)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge
Procedure:
-
Day 1: Seeding HEK293T Cells: Seed 10 x 10^6 HEK293T cells in a 15 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection:
-
In a sterile tube, mix packaging plasmids and your shRNA transfer plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Media Change: Replace the media with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
Collect the supernatant containing the viral particles 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
For higher titers, concentrate the virus by ultracentrifugation.
-
-
Titer Determination: Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line and counting fluorescent colonies.
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol describes how to use the produced lentivirus to create a stable cell line with the target gene knocked down.
Materials:
-
Target cells (e.g., HaCaT keratinocytes)
-
Lentiviral particles (from Protocol 1)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Seeding Target Cells: Seed 5 x 10^4 cells per well in a 24-well plate.
-
Day 2: Transduction:
-
Remove the media from the cells.
-
Add fresh media containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles at various multiplicities of infection (MOIs).
-
Incubate for 24 hours.
-
-
Day 3: Media Change: Replace the virus-containing media with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
Begin selection by adding the appropriate concentration of puromycin. The optimal concentration should be determined beforehand with a kill curve.
-
Replace the media with fresh puromycin-containing media every 2-3 days.
-
Continue selection for 7-10 days until non-transduced cells are eliminated.
-
-
Expansion: Expand the puromycin-resistant cells to establish a stable knockdown cell line.
Protocol 3: this compound Treatment and Downstream Analysis
This protocol details the treatment of the stable knockdown cell line with this compound.
Materials:
-
Stable knockdown and control cell lines (from Protocol 2)
-
This compound (ALX-101)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed the stable knockdown and control cell lines at a desired density in appropriate culture plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture media to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type, starting with a range from 0.1 to 10 µM.
-
Treatment:
-
Remove the media from the cells and replace it with media containing the different concentrations of this compound or a vehicle control (DMSO).
-
The incubation time will depend on the specific endpoint being measured (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
qRT-PCR: Harvest RNA to analyze the expression of the target gene and downstream LXR target genes.
-
Western Blot: Lyse the cells to analyze protein levels of the target gene and other proteins in the signaling pathway.
-
Functional Assays: Perform relevant functional assays, such as cell proliferation, migration, or cytokine secretion assays.
-
Mandatory Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown and this compound treatment.
Caption: this compound signaling pathway and the effect of a target gene knockdown.
References
Application Notes and Protocols for Western Blot Analysis of Rovazolac-Stimulated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovazolac (also known as ALX-101) is a synthetic small molecule that functions as a Liver X Receptor (LXR) agonist.[1][2][3] LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. This compound has been investigated in Phase 2 clinical trials for the treatment of moderate atopic dermatitis.[4][5] Stimulation of cells with this compound provides a valuable model for studying LXR activation and its downstream effects on protein expression. Western blot analysis is a fundamental technique to elucidate these changes, enabling the quantification of target protein levels and the characterization of LXR-mediated signaling pathways.
These application notes provide a framework for conducting Western blot analysis to investigate the effects of this compound stimulation on target protein expression. The included protocols are designed to be adaptable to various cell types relevant to immunology and dermatology research.
Key Applications
-
Target Engagement and Downstream Signaling: Confirming the engagement of this compound with LXR and analyzing the subsequent modulation of known LXR target genes at the protein level.
-
Dose-Response and Time-Course Studies: Characterizing the optimal concentration and duration of this compound stimulation for inducing a measurable biological response.
-
Pathway Analysis: Investigating the impact of this compound on specific signaling cascades implicated in inflammatory skin conditions like atopic dermatitis.
-
Biomarker Discovery: Identifying potential protein biomarkers that are modulated by this compound treatment.
Experimental Design Considerations
-
Cell Line Selection: Choose a cell line known to express LXRs and relevant to the research question (e.g., keratinocytes, sebocytes, macrophages, or dendritic cells for atopic dermatitis research).
-
Controls: Include appropriate controls in every experiment:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO or ethanol) to account for any solvent effects.
-
Positive Control: A known LXR agonist to validate the experimental system.
-
Negative Control: Untreated cells to establish baseline protein expression.
-
-
This compound Concentration and Stimulation Time: Perform pilot experiments to determine the optimal concentration range and time points for this compound treatment. Literature on other LXR agonists can provide a starting point.
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes of the gel.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band.
Table 1: Densitometric Analysis of LXR Target Protein Expression Following this compound Stimulation
| Treatment Condition | Concentration (µM) | Stimulation Time (hours) | Normalized Target Protein Expression (Arbitrary Units) | Fold Change (vs. Vehicle Control) |
| Vehicle Control | - | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 24 | 2.54 ± 0.28 | 2.54 |
| This compound | 5 | 24 | 4.89 ± 0.45 | 4.89 |
| This compound | 10 | 24 | 5.12 ± 0.51 | 5.12 |
| Positive Control (LXR Agonist) | 1 | 24 | 4.95 ± 0.42 | 4.95 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Target Protein Expression with this compound (5 µM) Stimulation
| Stimulation Time (hours) | Normalized Target Protein Expression (Arbitrary Units) | Fold Change (vs. 0 hours) |
| 0 | 1.00 ± 0.09 | 1.0 |
| 6 | 2.15 ± 0.21 | 2.15 |
| 12 | 3.98 ± 0.35 | 3.98 |
| 24 | 4.91 ± 0.43 | 4.91 |
| 48 | 3.22 ± 0.29 | 3.22 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Stimulation
-
Cell Seeding: Plate the chosen cell line in appropriate culture dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some signaling studies, it may be necessary to serum-starve the cells for 12-24 hours prior to stimulation to reduce basal signaling.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (and a separate one for the loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound activates LXR, leading to downstream gene and protein expression changes.
Caption: Workflow for Western blot analysis after this compound stimulation.
Caption: Logical flow from this compound stimulation to quantitative Western blot data.
References
Application Notes and Protocols: Rovazolac for Inducing Gene Expression in Macrophages
Disclaimer: Rovazolac is an investigational drug with limited publicly available information regarding its mechanism of action.[1][2] The following application note is a hypothetical model based on a scientifically plausible mechanism—the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, a known regulator of macrophage gene expression.[3][4] The data and protocols are based on established effects of known PPARγ agonists and are provided for illustrative and research planning purposes.
Introduction
This compound is a novel small molecule modulator of macrophage function. For the purpose of this guide, we present its application as a selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating macrophage polarization, lipid metabolism, and inflammatory responses.[3][5][6] Activation of PPARγ in macrophages generally leads to a more anti-inflammatory (M2-like) phenotype, characterized by the upregulation of genes involved in lipid homeostasis and the suppression of pro-inflammatory (M1-like) cytokine production.[3][6][7] These notes provide detailed protocols for utilizing this compound to study gene expression changes in macrophage cell cultures, a summary of expected quantitative outcomes, and a visualization of the underlying signaling pathway.
Mechanism of Action: PPARγ Signaling Pathway
Upon entering the macrophage, this compound is hypothesized to bind to and activate PPARγ. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that regulate lipid metabolism (e.g., CD36) and anti-inflammatory responses, while also inhibiting the expression of pro-inflammatory genes (e.g., TNFα, IL6) through transrepression mechanisms.[3][7]
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound on macrophage gene expression after 24 hours of treatment. Data is presented as fold change relative to a vehicle-treated control (e.g., DMSO). These values are derived from published studies on potent PPARγ agonists like Rosiglitazone.[7]
Table 1: Upregulation of PPARγ Target Genes in Macrophages
| Gene Target | Function | This compound (100 nM) Fold Change | This compound (1 µM) Fold Change |
| CD36 | Scavenger Receptor, Lipid Uptake | 4.5 ± 0.6 | 8.2 ± 1.1 |
| LXRα (NR1H3) | Lipid Homeostasis Regulator | 2.1 ± 0.3 | 3.5 ± 0.5 |
| ABCA1 | Cholesterol Efflux Transporter | 1.8 ± 0.2 | 2.9 ± 0.4 |
| ARG1 | Arginase 1 (M2 Marker) | 3.0 ± 0.4 | 5.5 ± 0.8 |
Table 2: Suppression of Pro-inflammatory Genes in LPS-Stimulated Macrophages
Note: Macrophages were co-treated with Lipopolysaccharide (LPS, 100 ng/mL) and this compound.
| Gene Target | Function | This compound (100 nM) Fold Change | This compound (1 µM) Fold Change |
| TNFα | Pro-inflammatory Cytokine | 0.45 ± 0.07 | 0.20 ± 0.04 |
| IL6 | Pro-inflammatory Cytokine | 0.50 ± 0.08 | 0.25 ± 0.05 |
| iNOS (NOS2) | Nitric Oxide Production | 0.35 ± 0.05 | 0.15 ± 0.03 |
| CCL2 (MCP-1) | Chemokine | 0.60 ± 0.09 | 0.30 ± 0.06 |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in a human monocyte-derived macrophage model (THP-1).
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[8][9][10]
Materials:
-
THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA), 1 mg/mL stock in DMSO
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium into 6-well plates (2 mL per well).
-
PMA Induction: Prepare a working solution of PMA in culture medium to a final concentration of 100 ng/mL.
-
Aspirate the old medium from the wells and replace it with the PMA-containing medium.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.
-
Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells twice with 2 mL of sterile PBS to remove any residual PMA.
-
Add 2 mL of fresh, complete RPMI-1640 medium (without PMA) to each well.
-
Incubate the cells for an additional 24 hours to allow them to rest and establish a quiescent (M0) macrophage phenotype.[11]
Materials:
-
Differentiated THP-1 macrophages (from Protocol 4.1)
-
This compound (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (optional, for inflammation studies)
-
RNA lysis buffer (e.g., TRIzol™, RLT buffer)
-
Sterile, RNase-free water and microcentrifuge tubes
Procedure:
-
Prepare Treatment Media: Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 100 nM, 1 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
(Optional for Inflammation Studies): For studying anti-inflammatory effects, prepare media containing both this compound and LPS (final concentration 100 ng/mL).
-
Cell Treatment: Aspirate the resting medium from the differentiated macrophages and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, aspirate the medium. Add 1 mL of RNA lysis buffer (e.g., TRIzol™) directly to each well to lyse the cells.[12]
-
RNA Isolation: Scrape the well to ensure all cells are lysed and transfer the lysate to a microcentrifuge tube. Proceed with RNA isolation according to the manufacturer’s protocol for your chosen lysis buffer/kit (e.g., chloroform extraction and isopropanol precipitation for TRIzol™).[12]
-
RNA Quantification and Quality Check: Resuspend the final RNA pellet in RNase-free water. Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Materials:
-
Isolated RNA (from Protocol 4.2)
-
cDNA synthesis kit (e.g., High-Capacity RNA-to-cDNA™ Kit)[13]
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific forward and reverse primers (or TaqMan probes)
-
qPCR-compatible plates and instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.[13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[13]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[13] Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB) and then to the vehicle-treated control group.
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from cell culture to data analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. A glimpse of the connection between PPARγ and macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming Macrophages Employing Gene Regulatory Networks - Creative Biolabs [macrophage.creative-biolabs.com]
- 5. PPARγ-activation increases intestinal M1 macrophages and mitigates formation of serrated adenomas in mutant KRAS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Rovazolac in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic Dermatitis (AD) is a chronic inflammatory skin disease characterized by barrier dysfunction, immune dysregulation, and intense pruritus. The development of novel therapeutics for AD relies on robust preclinical evaluation in relevant animal models that recapitulate key aspects of the human disease. Rovazolac is a Liver X Receptor (LXR) agonist that has undergone Phase 2 clinical trials for the treatment of atopic dermatitis.[1][2] LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and epidermal differentiation.[3][4] Activation of LXRs has been shown to exert anti-inflammatory effects and improve skin barrier function, making them a promising therapeutic target for AD.[5][6][7]
These application notes provide an overview of common animal models for AD and detailed protocols for the preclinical assessment of this compound's efficacy, drawing upon existing knowledge of LXR agonists in similar models.
Animal Models for Atopic Dermatitis
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of novel compounds for AD. Commonly used models can be broadly categorized as spontaneous or induced.[8][9][10]
1. Spontaneous Models: NC/Nga Mice
The NC/Nga mouse is a well-established inbred strain that spontaneously develops AD-like skin lesions when housed under conventional (non-specific pathogen-free) conditions.[11][12][13] These mice exhibit many features of human AD, including dry skin, erythema, excoriation, elevated serum IgE levels, and infiltration of inflammatory cells such as mast cells and CD4+ T cells.[11][13]
-
Advantages: Closely mimics the natural development and complex genetic predisposition of human AD.
-
Disadvantages: Variability in disease onset and severity can make studies challenging to standardize.[10]
2. Induced Models: Hapten-Induced Dermatitis
These models involve the topical application of haptens, such as oxazolone (OXA) or 2,4-dinitrochlorobenzene (DNCB), to induce a localized inflammatory response that shares features with AD.[14][15] Repeated application of these haptens leads to a chronic Th2-dominant inflammation, epidermal thickening, and increased serum IgE.[14][16]
-
Advantages: High reproducibility, synchronized disease onset, and ease of quantitative assessment (e.g., ear thickness).[10]
-
Disadvantages: May not fully recapitulate the complex systemic immune dysregulation seen in human AD.
Proposed Mechanism of Action of this compound (LXR Agonist) in Atopic Dermatitis
This compound, as an LXR agonist, is hypothesized to alleviate the symptoms of atopic dermatitis through multiple mechanisms. LXRs are known to integrate metabolic and inflammatory signaling.[3] Their activation can lead to the suppression of inflammatory gene expression by inhibiting key signaling pathways like NF-κB.[17][18] Furthermore, LXR activation may influence the JAK-STAT pathway, which is crucial for the signaling of many pro-inflammatory cytokines involved in AD.[18][19][20]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXR [label="LXR/RXR\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK-STAT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Skin_Barrier_Genes [label="Skin Barrier Genes\n(e.g., ABCA1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Skin_Barrier_Function [label="Improved Skin\nBarrier Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AD_Symptoms [label="Reduced AD\nSymptoms", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> LXR [label="Activates"]; LXR -> NFkB [label="Inhibits", arrowhead=tee]; LXR -> JAK_STAT [label="Inhibits", arrowhead=tee]; LXR -> Skin_Barrier_Genes [label="Upregulates"]; NFkB -> ProInflammatory_Cytokines [label="Induces"]; JAK_STAT -> ProInflammatory_Cytokines [label="Induces"]; ProInflammatory_Cytokines -> Inflammation; Skin_Barrier_Genes -> Skin_Barrier_Function; Inflammation -> AD_Symptoms [dir=back, label="Reduces"]; Skin_Barrier_Function -> AD_Symptoms [dir=back, label="Reduces"]; } }
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common animal models of atopic dermatitis.
Protocol 1: Oxazolone-Induced Atopic Dermatitis in Mice
// Nodes Day0 [label="Day 0: Sensitization\nApply Oxazolone to\nshaved abdomen", fillcolor="#F1F3F4", fontcolor="#202124"]; Day7_28 [label="Days 7-28: Challenge & Treatment\nRepeated Oxazolone application to ear\nTopical this compound/Vehicle application", fillcolor="#FBBC05", fontcolor="#202124"]; Measurements [label="Weekly Measurements:\n- Ear Thickness\n- Clinical Score", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day29 [label="Day 29: Endpoint Analysis\n- Serum IgE\n- Histology\n- Cytokine Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Day0 -> Day7_28; Day7_28 -> Measurements; Measurements -> Day29; }
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and Olive Oil (4:1 v/v)
-
This compound topical formulation (e.g., 0.1%, 1% in a suitable vehicle)
-
Vehicle control
-
Calipers for ear thickness measurement
-
ELISA kits for IgE and cytokines
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply a solution of 1.5% oxazolone in acetone/olive oil to the shaved abdomen.
-
-
Challenge and Treatment (Days 7-28):
-
On day 7, and every other day thereafter, apply a 1% oxazolone solution to the right ear of each mouse to induce a local inflammatory reaction.
-
Divide the mice into treatment groups: Vehicle, this compound (low dose), this compound (high dose), and a positive control (e.g., a topical corticosteroid).
-
Apply the topical treatments to the right ear daily, starting from day 7.
-
-
Efficacy Evaluation:
-
Measure ear thickness using calipers before each challenge.
-
Score the clinical severity of the ear lesions based on erythema, edema, and excoriation.
-
At the end of the study (Day 29), collect blood for serum IgE analysis.
-
Euthanize the mice and collect the ears for histological analysis (H&E staining for epidermal thickness and inflammatory infiltrate) and cytokine analysis (e.g., qPCR or ELISA for IL-4, IL-13, TNF-α).
-
Protocol 2: DNCB-Induced Atopic Dermatitis in Mice
A similar protocol to the oxazolone model can be followed using 2,4-dinitrochlorobenzene (DNCB).
Procedure Outline:
-
Sensitization: Apply 1% DNCB in acetone/olive oil to the shaved dorsal skin.
-
Challenge: Repeatedly apply 0.2% DNCB to the same area to induce chronic inflammation.
-
Treatment: Administer topical this compound or vehicle daily.
-
Evaluation: Monitor skin severity scores, transepidermal water loss (TEWL), and at the endpoint, collect skin and blood for histological and immunological analysis.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups. The following are example tables based on expected outcomes for an effective LXR agonist.
Table 1: Effect of this compound on Ear Thickness and Clinical Score in Oxazolone-Induced Dermatitis
| Treatment Group | Ear Thickness (mm, Day 28) | Clinical Severity Score (Day 28) |
| Vehicle | 0.45 ± 0.05 | 3.5 ± 0.5 |
| This compound (0.1%) | 0.32 ± 0.04 | 2.1 ± 0.4 |
| This compound (1%) | 0.25 ± 0.03 | 1.2 ± 0.3 |
| Positive Control | 0.22 ± 0.02 | 1.0 ± 0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Immunological Parameters
| Treatment Group | Serum IgE (ng/mL) | Skin IL-4 (pg/mg tissue) | Skin TNF-α (pg/mg tissue) |
| Vehicle | 850 ± 120 | 150 ± 25 | 200 ± 30 |
| This compound (0.1%) | 550 ± 90 | 95 ± 15 | 130 ± 20 |
| This compound (1%) | 320 ± 60 | 50 ± 10 | 75 ± 15 |
| Positive Control | 280 ± 50 | 45 ± 8 | 60 ± 10 |
| p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound in atopic dermatitis. Based on its mechanism as an LXR agonist, this compound is expected to demonstrate significant anti-inflammatory and barrier-restoring properties in these models. The provided experimental workflows and data tables serve as a guide for designing and interpreting studies to assess the therapeutic potential of this compound for the treatment of atopic dermatitis. Further studies should also investigate the effect of this compound on skin barrier function parameters such as transepidermal water loss and the expression of key barrier proteins.[21][22][23]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor activators display anti-inflammatory activity in irritant and allergic contact dermatitis models: liver-X-receptor-specific inhibition of inflammation and primary cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine atopic dermatitis responds to peroxisome proliferator-activated receptors alpha and beta/delta (but not gamma) and liver X receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Translational Animal Models of Atopic Dermatitis for Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 10. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of allergic dermatitis in NC/Nga mice as a model for severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gastrointestinal microbiota and local inflammation during oxazolone-induced dermatitis in BALB/cA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saponin from Periploca forrestii Schltr Mitigates Oxazolone-Induced Atopic Dermatitis via Modulating Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LXR agonist treatment of blastic plasmacytoid dendritic cell neoplasm restores cholesterol efflux and triggers apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of zwitterionic surfactants on skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. episkin.com [episkin.com]
- 23. Orally Delivered Hyaluronic Acid Tetrasaccharide Improves Skin Barrier Function in UVB-Irradiated Mice: A Bioactive Approach for Cosmetic and Nutritional Applications | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of ALX-101, a Liver X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-101 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2] LXR activation has been shown to be a promising therapeutic strategy for a variety of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer.[1][2][3] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of novel LXR modulators like ALX-101. This document provides detailed application notes and protocols for several HTS assays that can be utilized to evaluate the activity and potency of ALX-101.
Liver X Receptor (LXR) Signaling Pathway
LXRs, which exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), form heterodimers with the Retinoid X Receptor (RXR).[4][5][6] In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. Upon binding of an agonist, such as ALX-101, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and inflammatory responses.
Caption: LXR Signaling Pathway Activation by ALX-101.
High-Throughput Screening Assays for ALX-101
Several HTS methodologies can be employed to screen for and characterize LXR agonists like ALX-101. The choice of assay depends on the specific research question, available instrumentation, and desired throughput.
Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to quantify the transcriptional activity of nuclear receptors.[7][8] It relies on a reporter gene, typically luciferase, under the control of a promoter containing multiple copies of the LXR response element (LXRE).
Caption: Luciferase Reporter Gene Assay Workflow.
-
Cell Culture and Plating:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with an LXR expression vector and an LXRE-driven luciferase reporter plasmid. Alternatively, use a stable cell line expressing both constructs.[4][5]
-
Plate the cells in a 384-well white, clear-bottom plate at a density of 10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of ALX-101 and control compounds (e.g., T0901317 as a positive control, DMSO as a negative control) in assay medium.
-
Add the compounds to the cells and incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure the luminescence signal using a plate reader.
-
| Concentration of ALX-101 (nM) | Relative Luminescence Units (RLU) | Fold Activation (vs. DMSO) |
| 0 (DMSO) | 1,500 ± 150 | 1.0 |
| 0.1 | 2,250 ± 200 | 1.5 |
| 1 | 7,500 ± 600 | 5.0 |
| 10 | 22,500 ± 1,800 | 15.0 |
| 100 | 45,000 ± 3,500 | 30.0 |
| 1000 | 60,000 ± 5,000 | 40.0 |
| 10000 | 61,500 ± 5,100 | 41.0 |
EC50 for ALX-101: Approximately 25 nM (calculated from a dose-response curve).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay that measures the interaction between molecules.[9][10][11] For LXR, this assay can be configured to detect the ligand-dependent recruitment of a coactivator peptide to the LXR protein.
Caption: AlphaScreen Assay Workflow for LXR.
-
Reagent Preparation:
-
Purify recombinant GST-tagged LXR ligand-binding domain (LBD).
-
Synthesize a biotinylated coactivator peptide (e.g., from SRC-1).
-
Prepare assay buffer (e.g., 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA).[12]
-
-
Assay Procedure (384-well format):
-
To each well, add GST-LXR-LBD, biotinylated coactivator peptide, and ALX-101 (or control compounds).
-
Incubate for 30 minutes at room temperature.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate for 1-2 hours in the dark at room temperature.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
| Concentration of ALX-101 (nM) | AlphaScreen Signal (Counts) |
| 0 (DMSO) | 5,000 ± 500 |
| 0.1 | 8,000 ± 700 |
| 1 | 25,000 ± 2,100 |
| 10 | 75,000 ± 6,000 |
| 100 | 150,000 ± 12,000 |
| 1000 | 180,000 ± 15,000 |
| 10000 | 182,000 ± 15,500 |
EC50 for ALX-101: Approximately 30 nM (calculated from a dose-response curve).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that can be used to measure the interaction between LXR and a coactivator peptide. It utilizes a lanthanide chelate (donor) and a fluorescent acceptor.
References
- 1. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Nuclear Receptors with Marine Natural Products | MDPI [mdpi.com]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rovazolac not showing activity in vitro
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vitro experiments with Rovazolac.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational small molecule that has completed Phase 2 clinical trials for the treatment of moderate atopic dermatitis.[1] While the precise mechanism is still under investigation, its application in inflammatory skin conditions suggests that it may act as an inhibitor of the Janus kinase (JAK) signaling pathway. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines that drive inflammation in autoimmune diseases like atopic dermatitis.[2][3][4]
Q2: Which specific JAK enzymes is this compound expected to inhibit?
The specific inhibitory profile of this compound against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) has not been publicly disclosed. Different JAK inhibitors possess varying selectivity, which influences their efficacy and safety profiles.[4] For atopic dermatitis, inhibition of JAK1 is often a key target.[5]
Q3: What are the expected IC50 values for this compound in a kinase assay?
As specific experimental data for this compound is not publicly available, the following table provides a hypothetical range of IC50 values based on typical potencies of selective JAK inhibitors in biochemical assays. These values are for illustrative purposes only.
| Kinase Target | Hypothetical IC50 (nM) |
| JAK1 | 5 - 20 |
| JAK2 | 50 - 150 |
| JAK3 | >1000 |
| TYK2 | 200 - 500 |
Q4: In which cell types can I test the activity of this compound?
The choice of cell line will depend on the specific research question. For studying the effects of a potential JAK inhibitor on inflammatory signaling, common choices include:
-
Human Keratinocytes (e.g., HaCaT cells): To study the effects on skin cell inflammation.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess the impact on primary immune cells.
-
T-cells (e.g., Jurkat cells): To investigate effects on T-cell activation and cytokine production.
-
Engineered cell lines: Cells overexpressing specific cytokine receptors and JAK-STAT components to isolate and study a particular pathway.
Troubleshooting Guide: this compound Not Showing Activity In Vitro
This guide addresses potential reasons why this compound may not be demonstrating the expected activity in your in vitro experiments.
Issue 1: No inhibition observed in a biochemical (cell-free) kinase assay.
| Potential Cause | Suggested Troubleshooting Steps |
| Incorrect ATP Concentration | The inhibitory activity of ATP-competitive inhibitors like many JAK inhibitors is dependent on the ATP concentration in the assay. Ensure the ATP concentration is at or below the Km for the specific JAK enzyme being tested. |
| Degraded this compound Compound | Verify the integrity and purity of the this compound stock. Perform a quality control check such as HPLC-MS. Store the compound as recommended by the supplier, protected from light and moisture. |
| Inactive Enzyme | Confirm the activity of the recombinant JAK enzyme using a known control inhibitor (e.g., Tofacitinib). Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Interference | Some compounds can interfere with the assay signal (e.g., luciferase-based assays). Run a control with this compound in the absence of the kinase to check for assay artifacts. |
Issue 2: No effect observed in a cell-based assay (e.g., inhibition of cytokine-induced STAT phosphorylation).
| Potential Cause | Suggested Troubleshooting Steps |
| Low Cell Permeability | Although small molecules are generally cell-permeable, this can vary. If a biochemical assay is positive, but a cell-based assay is negative, consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in cells. |
| Drug Efflux | Cells may be actively transporting this compound out via efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor (e.g., Verapamil) can help diagnose this issue. |
| Inappropriate Cell Model | Confirm that your chosen cell line expresses the target JAKs and the relevant cytokine receptors for your stimulation conditions. Verify the functionality of the pathway by stimulating with a cytokine (e.g., IL-4, IL-13 for atopic dermatitis models) and observing robust STAT phosphorylation in the absence of the inhibitor.[6] |
| Suboptimal Dosing or Incubation Time | Perform a dose-response and time-course experiment. Pre-incubation with this compound before cytokine stimulation is often necessary. A typical pre-incubation time is 1-2 hours. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it. |
| Compound Degradation in Media | The compound may be unstable in cell culture media. Assess the stability of this compound in your specific media over the course of the experiment using analytical methods like LC-MS. |
Experimental Protocols
Protocol: In Vitro JAK1 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the JAK1 enzyme in a biochemical assay format.
-
Reagents and Materials:
-
Recombinant human JAK1 enzyme
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in 100% DMSO)
-
Control inhibitor (e.g., Tofacitinib)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor in 100% DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of a 2X JAK1 enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 2X substrate/ATP solution in assay buffer to initiate the reaction. The final ATP concentration should be at its Km for JAK1.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of the kinase detection reagent (e.g., ADP-Glo™ reagent) to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Incubate as per the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as a JAK inhibitor.
Caption: Troubleshooting workflow for this compound in vitro activity.
References
Technical Support Center: Optimizing Rovazolac Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rovazolac concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound or when testing a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, such as from 10 nM to 100 μM, using serial dilutions (e.g., half-log10 steps).[1] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.[2][3]
Q2: How long should I incubate my cells with this compound?
The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[4] However, this may need to be adjusted:
-
Rapidly dividing cells: A shorter incubation of 24 hours might be sufficient.
-
Slow-growing cells: Longer incubation times may be necessary.[4]
It is recommended to perform a time-course experiment to determine the optimal exposure duration.
Q3: What is the best method to determine the effect of this compound on cell viability?
Several assays can determine cell viability, each with its own advantages. Commonly used methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, where viable cells with active metabolism convert a tetrazolium salt (like MTT or MTS) into a colored formazan product.[5][6] The intensity of the color is proportional to the number of viable cells.
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8] It is a common marker for cytotoxicity and necrosis.[8][9]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[5] They are known for their high sensitivity and speed.[5]
The choice of assay depends on the expected mechanism of action of this compound and the specific experimental goals.
Troubleshooting Guides
Below are common issues encountered during the optimization of this compound concentration and their potential solutions.
Table 1: Troubleshooting Common Issues in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[4] |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments or fill them with a sterile buffer or medium to maintain humidity.[4] | |
| Inaccurate pipetting of this compound. | Regularly calibrate pipettes and use appropriate pipetting techniques. | |
| No observable effect of this compound on cell viability | This compound concentration is too low. | Test a higher range of concentrations. |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line.[4] | |
| Incubation time is too short. | Increase the incubation period to allow for a response. | |
| High background in assay readings | Contamination of culture with bacteria or yeast. | Visually inspect wells for contamination before adding assay reagents. Discard contaminated cultures. |
| Serum or phenol red in the culture medium can interfere with some assays (e.g., MTT). | Set up background controls with medium only (no cells) to subtract from your readings. | |
| Unexpected cell morphology (e.g., rounding, detachment) | This compound may be inducing apoptosis or necrosis. | This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity.[1][4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)[6]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells at an optimized density (determined from a preliminary growth curve experiment) into a 96-well plate in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity with an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of this compound-induced cytotoxicity.
Materials:
-
This compound stock solution
-
Appropriate cell line
-
Complete cell culture medium (serum-free medium may be required for the assay step)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically 45 minutes before the assay).[10]
-
Background Control: Medium only.
-
-
Sample Collection: Centrifuge the plate gently (if using suspension cells). Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Signaling Pathways and Visualizations
This compound, like many therapeutic compounds, may influence cell viability by modulating key signaling pathways. Oxidative stress is a common mechanism that can lead to either apoptosis (programmed cell death) or necrosis, depending on the severity of the stress.[12][13] Reactive oxygen species (ROS) can act as signaling molecules that trigger these cell death pathways.[14][15]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis/necrosis switch in two different cancer cell lines: influence of benzoquinone- and hydrogen peroxide-induced oxidative stress intensity, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory response, reactive oxygen species, programmed (necrotic-like and apoptotic) cell death and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of reactive oxygen species in cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rovazolac precipitation in media
Technical Support Center: Rovazolac
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating after dilution in aqueous cell culture media?
This compound is a hydrophobic molecule with low aqueous solubility. Precipitation upon dilution into aqueous media is a common issue and typically occurs for one or more of the following reasons:
-
High Final Concentration: The final concentration of this compound in your media exceeds its solubility limit.
-
Improper Dilution Technique: Adding the aqueous buffer directly to the concentrated DMSO stock solution can cause the compound to crash out. The recommended method is to add the stock solution to the aqueous media with vigorous mixing.
-
Low Serum Concentration: Fetal Bovine Serum (FBS) and other serum proteins can help stabilize this compound and prevent precipitation. Using low-serum or serum-free media can reduce its solubility.
-
Temperature and pH: Sub-optimal temperature or pH of the final media can affect the solubility of this compound.
Q2: What is the recommended solvent and procedure for preparing this compound stock solutions?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Water content in DMSO can significantly reduce the solubility of the compound over time.
Solution Preparation Workflow
ALX-101 inconsistent results in repeated experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with ALX-101, a Liver X Receptor (LXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is ALX-101 and what is its mechanism of action?
A1: ALX-101 is a potent, synthetic Liver X Receptor (LXR) agonist developed by Ralexar Therapeutics.[1][2][3] It is specifically designed for topical application to treat skin disorders like atopic dermatitis by targeting pathways involved in skin barrier function and inflammation.[2][3] LXRs are nuclear receptors that, when activated, regulate the expression of genes involved in cholesterol homeostasis and inflammation.[4][5][6][7]
Q2: We are observing high variability in the dose-response curve of ALX-101 across different experimental runs. What are the potential causes?
A2: High variability in dose-response curves is a common issue in cell-based assays and can stem from several factors. These can be broadly categorized into biological, technical, and reagent-related issues. Specific to ALX-101, inconsistencies could arise from its formulation, cell model sensitivity, or the specific endpoints being measured. A systematic approach to troubleshooting, starting with the most common sources of error, is recommended.
Q3: Could the passage number of our keratinocyte cell line affect the experimental outcome with ALX-101?
A3: Yes, the passage number of cell lines can significantly impact experimental results. As cells are passaged, they can undergo genetic drift, changes in gene expression, and altered signaling responses. For LXR agonist studies, changes in the expression levels of LXRα, LXRβ, or their downstream target genes in later passage cells could lead to a diminished or inconsistent response to ALX-101. It is crucial to use cells within a consistent and low passage number range for all experiments.
Q4: We are using a 3D skin equivalent model and see inconsistent effects of ALX-101 on inflammatory cytokine expression. What could be the issue?
A4: Inconsistent results in 3D skin models can be due to variability in the model itself, such as differences in tissue thickness, cell differentiation, and barrier function between batches.[8][9][10] For a topical agent like ALX-101, inconsistent penetration through the stratum corneum of the model is a primary suspect. Additionally, the inflammatory stimulus used to induce a disease phenotype (e.g., a cytokine cocktail for an atopic dermatitis model) may not be applied consistently, leading to variable baseline inflammation.[11][12]
Troubleshooting Inconsistent Results with ALX-101
Problem 1: High Variability in Target Gene Expression (e.g., ABCA1, ABCG1) after ALX-101 Treatment
| Potential Cause | Recommended Action |
| Cell Health and Confluency | Ensure cells are in the exponential growth phase and are seeded at a consistent density. Avoid using cells that are over-confluent, as this can alter their physiological state and response to stimuli. |
| Inconsistent ALX-101 Working Concentration | Prepare fresh dilutions of ALX-101 from a concentrated stock for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells, including controls. |
| RNA Isolation and qPCR Variability | Use a standardized protocol for RNA isolation and ensure high purity and integrity of the RNA. Use consistent amounts of RNA for cDNA synthesis and run qPCR reactions in triplicate. Normalize to multiple stable housekeeping genes. |
| Cell Line Instability | Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification. Use cells from a freshly thawed, low-passage vial. |
Problem 2: Inconsistent Anti-Inflammatory Effects of ALX-101 in Co-culture or 3D Skin Models
| Potential Cause | Recommended Action |
| Variable Inflammatory Stimulus | Prepare and use a master mix of the inflammatory stimulus (e.g., LPS, TNF-α, Poly(I:C)) to ensure consistent application across all experimental conditions. |
| Inconsistent ALX-101 Formulation/Solubility | ALX-101 is formulated as a topical gel for clinical use.[2][3] In vitro, ensure it is fully solubilized in the vehicle before dilution in culture media. Precipitates can lead to inconsistent dosing. Consider the impact of the vehicle on cell viability and function. |
| Variability in 3D Model or Co-culture | If using commercial 3D skin models, request quality control data from the manufacturer for batch-to-batch consistency. For in-house models, establish strict quality control parameters for tissue morphology and barrier function. |
| Endpoint Measurement Variability (e.g., ELISA) | Use a high-quality ELISA kit and follow the manufacturer's protocol precisely. Ensure consistent incubation times and temperatures. Run standards and samples in duplicate or triplicate. |
Experimental Protocols
Example Protocol 1: In Vitro LXR Target Gene Induction in Human Keratinocytes
-
Cell Seeding: Plate primary human epidermal keratinocytes or a suitable cell line (e.g., HaCaT) in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of ALX-101 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO at <0.1%). Incubate for 24 hours.
-
RNA Isolation: Lyse the cells directly in the wells using a suitable lysis buffer and isolate total RNA using a column-based kit. Assess RNA quality and quantity using a spectrophotometer.
-
Quantitative PCR (qPCR): Synthesize cDNA from 1 µg of total RNA. Perform qPCR using primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and at least two housekeeping genes (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes and comparing to the vehicle-treated control.
Example Protocol 2: Anti-Inflammatory Activity in a 3D Atopic Dermatitis Skin Model
-
Model Acclimation: Upon receipt of a commercial full-thickness skin model, acclimate the tissues in antibiotic-free medium for 24 hours.
-
Induction of Inflammation: Add a cytokine cocktail mimicking atopic dermatitis (e.g., IL-4 and IL-13) to the culture medium to induce an inflammatory phenotype.
-
Topical Treatment: Prepare a formulation of ALX-101 in a suitable vehicle. Apply a standardized volume (e.g., 10-20 µL) of the ALX-101 formulation or vehicle control to the epidermal surface of the skin model.
-
Incubation: Incubate the treated models for 48 hours.
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the culture medium and measure the concentration of pro-inflammatory cytokines (e.g., TSLP, IL-6, IL-8) using ELISA or a multiplex bead-based assay.
-
Gene Expression: Harvest the tissue, extract RNA, and perform qPCR for inflammatory markers and LXR target genes.
-
Histology: Fix, embed, and section the tissue for histological analysis (e.g., H&E staining) to assess morphological changes.
-
Visualizations
LXR Signaling Pathway
Caption: Simplified signaling pathway of ALX-101 as an LXR agonist.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. ALX 101 - AdisInsight [adisinsight.springer.com]
- 2. biospace.com [biospace.com]
- 3. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 4. ovid.com [ovid.com]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Skin Equivalent Models: Protocols for In Vitro Reconstruction for Dermal Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro skin models and tissue engineering protocols for skin graft applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Rovazolac efficacy in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Rovazolac in animal models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to optimize your research outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Q1: Why am I observing a suboptimal lipid-lowering effect with this compound in my animal model?
A1: Several factors can contribute to a less-than-expected reduction in lipid levels. Consider the following:
-
Animal Model Selection: Standard rodent models like rats and mice are naturally resistant to hypercholesterolemia and atherosclerosis because they have low levels of cholesteryl ester transfer protein (CETP) and do not readily develop high cholesterol on a standard diet.[1][2] Consider using genetically modified models such as ApoE knockout (ApoE−/−) or LDL-receptor knockout (LDLr−/−) mice, which are more susceptible to developing atherosclerotic lesions and hypercholesterolemia.[1][3] Watanabe heritable hyperlipidemic (WHHL) rabbits are another option as they have a defect in the LDL receptor, mimicking familial hypercholesterolemia in humans.[1][3]
-
Dietary Induction: For non-genetically modified models, a high-fat, high-cholesterol diet is often necessary to induce a hyperlipidemic state that allows for the observation of a significant treatment effect.[4][5] The composition and duration of the diet are critical for achieving the desired lipid profile.[4]
-
Dosage and Administration: The dosage of this compound may need to be optimized for the specific animal model and the severity of hypercholesterolemia. Studies in rats have used doses ranging from 1 to 20 mg/kg/day administered by oral gavage.[6] Ensure the administration method (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently applied.[7][8]
-
Pharmacokinetics: this compound has a plasma elimination half-life of approximately 19-20 hours in humans, but this can vary in different animal species.[9][10] The timing of blood sampling for lipid profile analysis relative to drug administration should be consistent and optimized based on the pharmacokinetic profile in your chosen model.
Q2: I'm seeing high variability in the lipid-lowering response between individual animals. What could be the cause?
A2: High inter-animal variability can obscure treatment effects. Potential reasons include:
-
Genetic Background: Even within the same strain, there can be genetic differences that affect drug metabolism and response.
-
Inconsistent Diet Induction: Uneven consumption of the high-fat diet among animals can lead to varying baseline cholesterol levels.
-
Administration Technique: Inconsistent oral gavage or injection techniques can lead to variability in drug absorption and bioavailability.
-
Age and Sex: The age and sex of the animals can influence their metabolic state and response to treatment. For instance, pharmacokinetic parameters of rosuvastatin in rats have been shown to change with age.[7][8][11]
To reduce variability, it is recommended to:
-
Use animals from a reliable and genetically consistent source.
-
House animals individually during the dietary induction phase to monitor food intake.
-
Ensure all personnel are proficient and consistent in drug administration techniques.
-
Use animals of the same age and sex within an experimental group.
Q3: Are there any known drug interactions that could affect this compound's efficacy in my experiments?
A3: Yes, co-administration of other compounds can influence the pharmacokinetics and efficacy of this compound.
-
CYP450 Metabolism: this compound undergoes minimal metabolism by the Cytochrome P450 system (primarily CYP2C9 and to a lesser extent CYP2C19), which reduces the likelihood of drug-drug interactions compared to other statins metabolized by CYP3A4.[10][12][13][14] However, potent inhibitors or inducers of these specific CYP enzymes could potentially alter this compound's metabolism.
-
Transporter Proteins: Drug transporters play a significant role in the disposition of this compound.[15] Co-administration of drugs that inhibit or induce transporters like OATP1B1, OATP1B3, and BCRP can affect its absorption and clearance.[16][17]
-
Other Lipid-Lowering Agents: Combining this compound with other lipid-lowering drugs, such as ezetimibe (which inhibits cholesterol absorption), can have synergistic effects.[18] However, co-administration with fibrates should be done with caution due to an increased risk of myopathy.[19]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase.[12][20] This enzyme catalyzes a rate-limiting step in the cholesterol biosynthesis pathway, the conversion of HMG-CoA to mevalonate.[13][21][22][23] By inhibiting this enzyme, this compound primarily acts in the liver to decrease cholesterol synthesis.[12] This reduction in hepatic cholesterol stimulates the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12][24]
Q2: Beyond lipid-lowering, does this compound have other effects?
A2: Yes, this compound, like other statins, exhibits pleiotropic effects that are independent of its cholesterol-lowering action.[25][26][27][28] These effects include:
-
Anti-inflammatory properties: Statins can reduce the expression of inflammatory markers like C-reactive protein (CRP).[27][28][29]
-
Improved endothelial function: They can increase the production of nitric oxide (NO), a key molecule for vasodilation and vascular health.[28]
-
Antioxidant effects: Statins can reduce oxidative stress in the vascular wall.[29]
-
Plaque stabilization: They can help to stabilize atherosclerotic plaques, making them less prone to rupture.[27][29]
Q3: Which animal model is most appropriate for studying this compound's efficacy?
A3: The choice of animal model depends on the specific research question.
-
For general hypercholesterolemia: Wistar or Sprague-Dawley rats fed a high-fat/high-cholesterol diet are commonly used to induce hyperlipidemia.[4][5]
-
For atherosclerosis research: Genetically modified mice, such as ApoE−/− or LDLr−/− mice, are preferred as they spontaneously develop atherosclerotic lesions that are more comparable to human pathology.[1][2][3]
-
For mimicking familial hypercholesterolemia: The Watanabe heritable hyperlipidemic (WHHL) rabbit is a useful model due to its inherent LDL receptor deficiency.[1][3]
-
For studying pleiotropic effects: Hypertensive rat models, such as the spontaneously hypertensive rat (SHR), can be used to investigate the cardiovascular effects of this compound that are independent of lipid-lowering, as rats are naturally resistant to changes in cholesterol levels with statin therapy.[6]
Q4: How should this compound be prepared and administered to animals?
A4: this compound is typically administered orally. For rodent studies, a common method is oral gavage. The drug should be dissolved or suspended in a suitable vehicle, such as distilled water, saline, or a 0.5% methylcellulose solution. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats). It is crucial to ensure a homogenous suspension if the compound is not fully dissolved.
Data Presentation
Table 1: this compound (Rosuvastatin) Dosage in Different Animal Models
| Animal Model | Diet | Dosage | Route of Administration | Observed Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | Standard | 1, 5, 10, 20 mg/kg/day | Oral Gavage | Reduced arterial pressure, improved hemodynamics | [6] |
| Wistar-Kyoto (WKY) Rats with L-NAME induced hypertension | Standard | 20 mg/kg/day | Oral Gavage | Improved hemodynamics | [6] |
| Rats with Metabolic Syndrome | Cafeteria-style Diet | 10 mg/kg/day | Oral Gavage | Improved acetylcholine-induced vasorelaxation | [30] |
| Ren2 Transgenic Rats | Standard | 10 mg/kg/day | Oral Gavage | Improved ventricular ejection fraction, reduced cardiac hypertrophy and fibrosis | [31] |
| Mice with human-like lipid profile | Standard | 20 mg/kg/day | Oral Gavage | Lowered serum non-HDL cholesterol | [18] |
Table 2: Pharmacokinetic Parameters of this compound (Rosuvastatin) in Rats
| Parameter | Value | Animal Model | Administration | Reference |
| Bioavailability | ~20% (in humans) | - | Oral | [9] |
| Protein Binding | ~90% | - | - | [9] |
| Elimination Half-life | ~19-20 hours (in humans) | - | Oral | [9][10] |
| Primary Route of Excretion | Feces (via bile) | Sprague-Dawley Rats | Oral | [14] |
| Tissue Distribution | High uptake in the liver | Sprague-Dawley Rats | IV | [32] |
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Wistar Rats
This protocol describes a method to induce hypercholesterolemia in Wistar rats using a high-cholesterol diet.[5]
-
Animal Selection: Use male Wistar rats, approximately 18 weeks old.
-
Housing: House the animals in a controlled environment (22±3°C, 12-hour light-dark cycle) with free access to food and water.
-
Diet Preparation: Prepare a high-fat diet (HFD) consisting of 95% commercial rat feed, 4% cholesterol, and 1% cholic acid.
-
Induction Period: Feed the rats the HFD for a period of 8 weeks to induce hypercholesterolemia. A control group should be fed a standard laboratory chow.
-
Monitoring: Monitor the body weight and food consumption of the animals regularly.
-
Confirmation of Hypercholesterolemia: At the end of the induction period, collect blood samples after a 12-hour fast to measure baseline lipid profiles (total cholesterol, LDL, HDL, triglycerides).
Protocol 2: Assessment of Lipid Profile
This protocol outlines the steps for measuring the lipid profile in plasma samples from animal models.
-
Blood Collection: Collect blood samples from the animals via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Lipoprotein Profile (Optional): For a more detailed analysis of lipoprotein distribution, fast-performance liquid chromatography (FPLC) or a modified column-based method can be used to separate VLDL, LDL, and HDL fractions.[33]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Beneficial pleiotropic vascular effects of rosuvastatin in two hypertensive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Pharmacokinetic Drug Interaction Between Rosuvastatin and Tanjin in Healthy Volunteers and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved efficacy for ezetimibe and rosuvastatin by attenuating the induction of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 21. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 22. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 23. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 25. fortunejournals.com [fortunejournals.com]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ovid.com [ovid.com]
- 30. Possible mechanisms involved in the effect of the subchronic administration of rosuvastatin on endothelial function in rats with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rosuvastatin, a 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitor, decreases cardiac oxidative stress and remodeling in Ren2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Liver-specific distribution of rosuvastatin in rats: comparison with pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Rovazolac in cellular assays
Technical Support Center: Rovazolac
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. The data, pathways, and protocols described are representative examples designed to help researchers understand and troubleshoot potential off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent ATP-competitive kinase inhibitor designed to selectively target JAKA1 (Janus Kinase A1) , a key kinase in a novel inflammatory signaling pathway. Its primary on-target effect is the inhibition of the JAKA1-STAT3 signaling cascade, which is implicated in certain autoimmune disorders and cancers.
Q2: What are the known off-target effects of this compound?
Off-target effects occur when a drug interacts with proteins other than its intended target.[1] This is often due to structural similarities in the ATP-binding pockets of kinases.[1] Kinome-wide screening has revealed that at concentrations moderately higher than its JAKA1 IC50, this compound can inhibit members of the SRC Family Kinases (SFKs) , such as SRC and LYN, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These unintended interactions can lead to unexpected experimental outcomes.[2]
Q3: My cells are showing decreased adhesion and altered morphology after this compound treatment. Is this an expected on-target effect?
This is likely an off-target effect. While the primary JAKA1-STAT3 pathway is not directly involved in regulating cell adhesion, SRC family kinases are critical regulators of the focal adhesion signaling complex and the actin cytoskeleton. Inhibition of SRC can lead to the disassembly of focal adhesions, resulting in the cell rounding and detachment phenotypes you are observing. It is recommended to perform a dose-response experiment and compare it with a structurally different JAKA1 inhibitor to confirm.[1]
Q4: I'm observing a potent anti-angiogenic effect in my co-culture assay, which is stronger than expected from JAKA1 inhibition alone. Why?
This observation is likely due to the off-target inhibition of VEGFR2. VEGFR2 is the primary receptor mediating the pro-angiogenic effects of VEGF. By inhibiting VEGFR2, this compound directly blocks the signaling required for endothelial cell proliferation, migration, and tube formation. This direct anti-angiogenic activity is separate from its intended effect on the JAKA1 pathway.
Q5: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing these effects is a critical step in drug research.[3] A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at lower concentrations, consistent with the IC50 for the primary target, while off-target effects will typically require higher concentrations.[1]
-
Use Orthogonal Inhibitors: Use a structurally unrelated inhibitor that also targets JAKA1. If the observed phenotype persists with the second inhibitor, it is more likely an on-target effect.[1]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the primary target (JAKA1). If the phenotype caused by this compound is lost in these cells, it confirms an on-target mechanism.[4]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the target protein. If the cells become resistant to the drug's effects, it validates the on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell lines that do not express the primary target, JAKA1. | This compound may be inhibiting other kinases essential for cell survival in that specific cell type, such as members of the SRC family which are involved in survival signaling.[1] | 1. Confirm Target Expression: Verify the absence of JAKA1 in your cell line via Western Blot or qPCR. 2. Titrate Concentration: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the IC50 for the primary target (JAKA1). 3. Apoptosis Assay: Use Annexin V/PI staining to confirm if cell death is apoptotic, which could be triggered by inhibition of survival pathways.[1] |
| Inconsistent results or paradoxical activation of a related pathway. | Inhibition of one kinase can sometimes lead to the activation of compensatory signaling pathways.[5] For example, inhibiting SRC might lead to feedback activation of other receptor tyrosine kinases. | 1. Phospho-Proteomic Screen: Perform a screen to analyze global changes in protein phosphorylation and identify unexpectedly activated pathways. 2. Western Blot Analysis: Probe for activation (phosphorylation) of known compensatory pathway proteins (e.g., p-AKT, p-ERK).[5] |
| The observed cellular phenotype does not match the known function of the JAKA1-STAT3 pathway. | The phenotype is likely mediated by an off-target kinase. For example, if you observe effects on vascular permeability, this could be linked to VEGFR2 inhibition rather than JAKA1. | 1. Literature Review: Research the known functions of the most likely off-targets (SRC, VEGFR2) to see if they align with your observed phenotype.[1] 2. Target-Specific Assays: Conduct assays specific to the off-target pathways. For example, perform a tube formation assay (for VEGFR2) or a cell migration assay (for SRC). |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases. Lower IC50 values indicate higher potency. The selectivity ratio helps quantify the degree of selectivity for the primary target.
| Kinase Target | Target Family | IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) |
| JAKA1 (On-Target) | Janus Kinase | 5 | 1.0 |
| SRC | SRC Family Kinase | 85 | 17.0 |
| LYN | SRC Family Kinase | 150 | 30.0 |
| VEGFR2 | Receptor Tyrosine Kinase | 220 | 44.0 |
| p38α | MAPK | >10,000 | >2000 |
| JNK2 | MAPK | >10,000 | >2000 |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of its intended target (STAT3, downstream of JAKA1) and a potential off-target (SRC).
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours.
-
Stimulation & Inhibition: Pre-treat cells with a dose-range of this compound (e.g., 0, 5 nM, 50 nM, 250 nM, 1 µM) for 2 hours. Subsequently, stimulate the JAKA1 pathway with an appropriate ligand (e.g., Interleukin-6) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
p-STAT3 (Tyr705) - On-target marker
-
Total STAT3
-
p-SRC (Tyr416) - Off-target marker
-
Total SRC
-
GAPDH or β-Actin - Loading control
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). For a screening assay, a final concentration of 1 µM is often used to identify potent off-targets.[5]
-
Kinase Panel Service: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel (e.g., >400) of human kinases.
-
Assay Format: These services typically employ radiometric (e.g., ³³P-ATP) or fluorescence-based competition binding assays. The inhibitor's ability to prevent the phosphorylation of a substrate or displace a labeled ligand is measured.
-
Data Analysis: Results are usually provided as the percent inhibition at the tested concentration. A kinase is often considered a "hit" if it is inhibited by more than 50-80%.
-
Interpretation: A selective inhibitor will show high inhibition of its primary target (JAKA1) and minimal inhibition of other kinases. The number and potency of the "hits" define the compound's selectivity profile.[5]
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
References
Technical Support Center: Ensuring the Stability of Rovazolac in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Rovazolac during long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an investigational hydrophobic pharmaceutical agent known for its anti-inflammatory properties, inhibiting the expression of pro-inflammatory cytokines. Its chemical structure, as identified in the PubChem database, is ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate. The key functional groups that may influence its stability include:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
Trifluoromethyl Group: A highly stable electron-withdrawing group.
-
Sulfonyl Group: An electron-withdrawing group that can influence the electronic properties of the molecule.
-
Ester Linkage: Susceptible to hydrolysis under acidic or basic conditions.
-
N-Pyrazolyl Acetate Moiety: The linkage between the pyrazole ring and the acetate group.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its functional groups, the following degradation routes are plausible under stress conditions:
-
Hydrolysis: The ester linkage is susceptible to cleavage under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and ethanol. The amide-like bond of the pyrazole-acetate linkage could also be susceptible to hydrolysis under more forced conditions.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives. The sulfur atom in the sulfonyl group could also be a site for oxidation under strong oxidizing conditions.
-
Photodegradation: Aromatic systems and heterocyclic rings like pyrazole can be sensitive to light, potentially leading to photochemical transformations and degradation.
Q3: How can I proactively prevent this compound degradation in my long-term studies?
To maintain the stability of this compound, consider the following preventative measures:
-
Storage Conditions: Store this compound in a cool, dry, and dark place. For solutions, use amber vials or protect them from light to prevent photodegradation. Long-term storage should be at controlled room temperature or refrigerated, depending on preliminary stability data.
-
pH Control: For liquid formulations or solutions, maintain a pH between 4 and 6, as both highly acidic and alkaline conditions can catalyze hydrolysis of the ester linkage. Use appropriate buffer systems to maintain the desired pH.
-
Excipient Selection: Choose excipients that are compatible with this compound and can enhance its stability. For hydrophobic drugs like this compound, polymers that create a hydrophobic microenvironment can be beneficial.
-
Inert Atmosphere: For highly sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the long-term storage and analysis of this compound.
Problem 1: Appearance of new peaks in my chromatogram during stability testing.
-
Possible Cause: This is a strong indication of this compound degradation.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to identify the mass-to-charge ratio (m/z) of the new peaks. This will help in elucidating the structure of the degradation products.
-
Review Stress Factors: Analyze the storage conditions (temperature, humidity, light exposure) and the formulation composition (pH, excipients) to identify the likely cause of degradation (hydrolysis, oxidation, or photolysis).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject this compound to controlled stress conditions (acid, base, peroxide, heat, and light) as outlined in the experimental protocols section. Compare the chromatograms from the forced degradation studies with your stability samples.
-
Problem 2: A decrease in the measured concentration of this compound over time.
-
Possible Cause: This indicates degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method is validated for stability testing and can accurately quantify this compound in the presence of its degradation products.
-
Investigate Storage Conditions: A significant drop in concentration points to suboptimal storage conditions. Re-evaluate the temperature, humidity, and light protection of your samples.
-
Assess Formulation Compatibility: Incompatibility with excipients can accelerate degradation. Review the literature for excipient compatibility with sulfonamides, pyrazoles, and ester-containing compounds. Consider performing compatibility studies with individual excipients.
-
Problem 3: Changes in the physical appearance of the sample (e.g., color change, precipitation).
-
Possible Cause: This can be due to the formation of colored degradation products or a change in the solubility of this compound or its degradants.
-
Troubleshooting Steps:
-
Visual and Microscopic Examination: Document the physical changes. Use microscopy to examine the nature of any precipitates.
-
Solubility Analysis: Test the solubility of the sample in different solvents to assess if a change has occurred.
-
Correlate with Chemical Changes: Analyze the sample using a stability-indicating HPLC method to determine if the physical changes are correlated with chemical degradation.
-
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 8 - 24 hours | Ester Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Pyrazole Ring Oxidation |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | General Decomposition |
| Photodegradation | UV (254 nm) & Visible Light | Room Temperature | As per ICH Q1B | Photochemical Reactions |
Table 2: Potential Stabilizing Excipients for this compound Formulations
| Excipient Class | Example | Stabilizing Mechanism |
| Antioxidants | Butylated Hydroxytoluene (BHT), Ascorbic Acid | Inhibit oxidative degradation by scavenging free radicals. |
| Buffering Agents | Citrate Buffer, Phosphate Buffer | Maintain a stable pH to prevent acid or base-catalyzed hydrolysis. |
| Hydrophilic Polymers | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Can form a protective barrier around the drug molecule, reducing exposure to moisture and light. |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Encapsulate the hydrophobic this compound molecule, protecting it from the aqueous environment and light. |
Experimental Protocols
1. Protocol for a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute the hydrophobic this compound and its potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
2. Protocol for Forced Degradation Studies
-
Objective: To intentionally degrade this compound to generate its potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition (as detailed in Table 1), mix the this compound stock solution with the respective stressor.
-
Incubate the samples for the specified duration and temperature.
-
At various time points, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a long-term stability study.
Technical Support Center: Rovazolac Cytotoxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating the cytotoxic effects of Rovazolac.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity?
This compound is believed to induce cytotoxicity primarily through the induction of oxidative stress and subsequent mitochondrial dysfunction. This can lead to the activation of apoptotic pathways in susceptible cell types. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
Q2: Which cell lines are particularly sensitive to this compound?
Preliminary studies have indicated that rapidly dividing cells, such as specific cancer cell lines (e.g., HepG2, A549) and activated immune cells, exhibit higher sensitivity to this compound-induced cytotoxicity. Primary hepatocytes have also shown susceptibility.
Q3: What are the typical IC50 values observed for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is cell-type dependent and varies with the duration of exposure. Representative IC50 values are summarized in the table below.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Solution:
-
Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
-
Ensure thorough but gentle mixing of all reagents added to the wells.
-
Problem 2: Low signal or no response in the MTT assay.
-
Possible Cause: Insufficient number of viable cells, low metabolic activity, or issues with the MTT reagent or formazan solubilization.[2]
-
Solution:
-
Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells at the time of the assay.[2][3]
-
Confirm that the MTT reagent is properly stored and has not expired. The solution should be a clear yellow.[2]
-
Ensure complete solubilization of the formazan crystals by adding the appropriate solubilizing agent and incubating for a sufficient period.[2]
-
Problem 3: High background in the LDH release assay.
-
Possible Cause: Cell membrane damage during routine handling, presence of serum in the culture medium which contains LDH, or microbial contamination.
-
Solution:
-
Handle cells gently during seeding and media changes to avoid mechanical stress.
-
Use a serum-free medium for the LDH assay or include appropriate controls to subtract the background LDH activity from the serum.
-
Regularly check cell cultures for any signs of contamination.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Exposure Time (hours) | IC50 (µM) | Assay Method |
| HepG2 | 24 | 45.2 | MTT |
| HepG2 | 48 | 28.7 | MTT |
| A549 | 24 | 62.1 | LDH Release |
| A549 | 48 | 41.5 | LDH Release |
| Primary Hepatocytes | 24 | 18.9 | AlamarBlue |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[6] Incubate for the desired exposure time (e.g., 24 or 48 hours).[7]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][7]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Batch-to-batch variability of synthetic Rovazolac
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with synthetic Rovazolac.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows lower efficacy in my cell-based assays compared to the previous one. What could be the cause?
Reduced efficacy is a common issue stemming from batch-to-batch variability. Several factors could be responsible:
-
Lower Purity: The new batch may have a lower percentage of the active this compound compound and a higher percentage of impurities from the synthesis process.
-
Presence of Isomers: If this compound has stereoisomers, the new batch might have a different isomeric ratio. Often, only one isomer is biologically active.
-
Different Crystal Form (Polymorphism): this compound may exist in different crystalline forms, known as polymorphs.[1][2] These forms can have different solubilities and dissolution rates, which directly impact the compound's bioavailability in your cell culture media and, consequently, its apparent potency.[2][3][4]
-
Degradation: The compound may have degraded during shipping or storage, especially if it is sensitive to light, temperature, or moisture.[5]
Recommendation: First, verify the purity and identity of the new batch using HPLC and Mass Spectrometry (See Protocol 1). Then, assess its biological activity with a cell-free in vitro assay to confirm its potency directly against its target, HMG-CoA reductase (See Protocol 2). This will help determine if the issue is with the compound itself or with its interaction in the cellular environment.[6]
Q2: I observed an unexpected peak in my HPLC analysis of a new this compound batch. How do I identify it?
Unexpected peaks in an HPLC chromatogram typically indicate the presence of impurities or degradation products.[7][8]
-
Synthesis-Related Impurities: These could be residual starting materials, reagents, or by-products from the chemical synthesis.
-
Degradation Products: The compound may have degraded due to improper storage or handling.
-
Contamination: The peak could originate from contaminated solvents, glassware, or the HPLC system itself.[9]
Recommendation: To identify the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique.[10] By determining the mass-to-charge ratio of the compound in the unknown peak, you can often deduce its molecular weight and infer its identity. Comparing this to known potential impurities or degradation products is a crucial step. To rule out system contamination, run a blank injection (mobile phase only).[8]
Q3: The this compound powder from two different batches looks physically different (e.g., more clumpy, different color). Should I be concerned?
Yes, you should be concerned. Physical differences can be indicators of significant chemical variations:
-
Polymorphism: Different crystalline forms of a compound can have different physical appearances, densities, and flow characteristics.[11] As mentioned, this can significantly affect solubility and bioavailability.[2][4]
-
Hygroscopicity: A "clumpy" appearance may suggest the powder has absorbed moisture from the air. This can affect the compound's stability and accurate weighing for experiments.
-
Impurities: A color change often indicates the presence of a colored impurity or a degradation product.
Recommendation: Document the physical appearance of every new batch. If you observe differences, proceed with caution. At a minimum, perform a purity analysis via HPLC. For significant differences in texture or clumping, consider analysis by X-ray diffraction (XRD) to investigate potential polymorphism.
Q4: How can I confirm the biological activity of a new this compound batch before starting my resource-intensive in-vivo experiments?
It is crucial to qualify each new batch before committing to large-scale or animal studies. A tiered approach is recommended:
-
Analytical Qualification: Confirm the identity, purity, and concentration of the compound. An HPLC-UV analysis for purity and a quantitative NMR (qNMR) or UV-Vis spectroscopy for concentration are standard.
-
Biological Qualification: Perform an in vitro functional assay to measure the potency of the new batch. For this compound, which targets HMG-CoA reductase, a cell-free enzymatic assay is ideal.[12] This directly measures the compound's ability to inhibit its target, providing an IC50 value (half-maximal inhibitory concentration) that can be compared across batches.[13]
Recommendation: Establish a standard operating procedure (SOP) where every new batch is tested with the In Vitro HMG-CoA Reductase Activity Assay (see Protocol 2). Only batches that fall within a predefined IC50 range (e.g., ±20% of the reference batch) should be approved for use in further experiments.
Q5: What are the best practices for storing and handling this compound to minimize variability?
Proper storage and handling are critical for maintaining the integrity of synthetic compounds.
-
Storage Conditions: Unless otherwise specified, store this compound lyophilized in a tightly sealed container at -20°C or colder, protected from light.[14] Avoid repeated freeze-thaw cycles.[14] It is best to aliquot the powder into smaller, single-use vials upon receipt.
-
Preventing Moisture Uptake: this compound may be hygroscopic. Before opening, always allow the container to equilibrate to room temperature to prevent condensation from forming on the cold powder.[14] Consider storing aliquots in a desiccator.
-
Solution Preparation: Prepare stock solutions in a suitable, high-purity solvent (e.g., DMSO). Store stock solutions in small aliquots at -20°C or -80°C. The stability of peptides in solution is limited, so fresh dilutions should be prepared for experiments.[14]
Recommendation: Refer to the supplier's Certificate of Analysis (CoA) for specific storage instructions. If not provided, adopt a conservative approach by storing at -20°C, protecting from light, and minimizing moisture exposure.
Troubleshooting Summary
This table provides a quick reference for common issues, their potential causes, and the recommended analytical approaches.
| Observed Issue | Potential Causes | Recommended Analytical Methods |
| Reduced Efficacy in Assays | Lower Purity, Inactive Isomers, Different Polymorph (Solubility), Degradation | HPLC-UV (Purity), Chiral HPLC (Isomers), XRD/DSC (Polymorphism), LC-MS (Degradation), In Vitro Potency Assay |
| Variable Results Between Replicates | Poor Solubility, Compound Precipitation, Adsorption to Labware, Pipetting Error | Check Solubility in Media, Vortex/Sonicate Solutions, Use Low-Adsorption Plates/Tubes |
| Unexpected HPLC Peaks | Synthesis Impurities, Degradation Products, System/Solvent Contamination | LC-MS (Identification), Run Blank Injection |
| Physical Appearance Change | Different Polymorph, Moisture Absorption, Presence of Impurities | Visual Documentation, XRD (Polymorphism), Karl Fischer Titration (Water Content), HPLC (Purity) |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment of this compound
This protocol outlines a general reversed-phase HPLC method for determining the purity of a this compound batch.[15][16]
1. Objective: To quantify the purity of this compound and detect any impurities by separating components based on their hydrophobicity.
2. Materials:
-
This compound sample (Batch A and Batch B)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Method:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound powder.
-
Dissolve in 1 mL of a 50:50 mixture of ACN:Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Perform a 1:10 dilution in the same solvent for a final working concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the known λmax for this compound)
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
-
Compare the purity percentage between different batches. Note the retention time and area percentage of any impurity peaks.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay for Potency Determination
This protocol describes a cell-free enzymatic assay to measure the inhibitory potency (IC50) of this compound on its target, HMG-CoA reductase.[12][17][18] The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate.
1. Objective: To determine the IC50 value of different this compound batches and compare their biological potency.
2. Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Millipore) containing:
-
Assay Buffer
-
Recombinant HMG-CoA Reductase (HMGR) enzyme
-
NADPH
-
HMG-CoA substrate
-
Positive Control Inhibitor (e.g., Pravastatin)
-
-
This compound samples (dissolved in DMSO)
-
UV-transparent 96-well plate
-
Microplate reader with absorbance detection at 340 nm
3. Method:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[18] Keep the enzyme on ice.
-
Compound Dilution:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a high concentration (e.g., 1 mM) to generate a full inhibition curve.
-
Also prepare dilutions for the positive control (Pravastatin).
-
-
Assay Setup (per well):
-
Add reagents to the 96-well plate in the following order:
-
Assay Buffer (e.g., 182 µL)
-
NADPH solution (e.g., 4 µL)
-
This compound dilution or control (2 µL, resulting in 1% final DMSO concentration)
-
HMG-CoA substrate (e.g., 12 µL)
-
-
Include "No Enzyme" and "No Inhibitor" controls.
-
-
Initiate Reaction:
-
Start the reaction by adding the HMG-CoA Reductase enzyme (e.g., 2 µL) to all wells except the "No Enzyme" control.
-
Mix the plate gently.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes.[19]
-
4. Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the rates by subtracting the "No Enzyme" background rate.
-
Calculate the percent inhibition for each this compound concentration relative to the "No Inhibitor" control:
-
% Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Compare the IC50 values between different batches. A significant shift indicates a difference in potency.
Diagrams and Workflows
This compound Mechanism of Action
// Nodes HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol Synthesis\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; HMGR [label="HMG-CoA Reductase\n(Enzyme)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges HMG_CoA -> HMGR [label=" Substrate", color="#5F6368"]; HMGR -> Mevalonate [label=" Catalyzes", color="#34A853", arrowhead=normal]; Mevalonate -> Cholesterol [color="#5F6368"]; this compound -> HMGR [label=" Competitive\nInhibition", color="#EA4335", arrowhead=tee]; } .dot Caption: this compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[20][21][22]
Experimental Workflow for New Batch Qualification
// Nodes start [label="New Batch of\nthis compound Arrives", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; doc [label="Document Physical Appearance\n& CoA Information", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Purity & Identity Check\n(HPLC-UV, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; decision_purity [label="Purity > 98% and\nIdentity Confirmed?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; potency [label="Biological Potency Test\n(In Vitro HMGR Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; decision_potency [label="IC50 within\n+/- 20% of Reference?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pass [label="Batch Approved\nfor Experiments", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Quarantine Batch &\nContact Supplier", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> doc [color="#5F6368"]; doc -> hplc [color="#5F6368"]; hplc -> decision_purity [color="#5F6368"]; decision_purity -> potency [label=" Yes", color="#34A853"]; decision_purity -> fail [label=" No", color="#EA4335"]; potency -> decision_potency [color="#5F6368"]; decision_potency -> pass [label=" Yes", color="#34A853"]; decision_potency -> fail [label=" No", color="#EA4335"]; } .dot Caption: A logical workflow for the analytical and biological qualification of new this compound batches.
Troubleshooting Logic for Reduced Efficacy
// Nodes start [label="Observed: Reduced Efficacy\nin Cell-Based Assay", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Test Purity & Identity\n(HPLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision_purity [label="Purity & Identity OK?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
check_potency [label="Test Biological Potency\n(Cell-Free HMGR Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; decision_potency [label="Potency (IC50) OK?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
check_solubility [label="Investigate Cellular Factors:\nSolubility, Permeability, Stability in Media", fillcolor="#FBBC05", fontcolor="#202124"];
cause_compound [label="Root Cause:\nCompound Quality Issue\n(Purity/Potency)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_assay [label="Root Cause:\nAssay-Specific Issue\n(Bioavailability)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_purity [color="#5F6368"]; check_purity -> decision_purity [color="#5F6368"]; decision_purity -> check_potency [label=" Yes", color="#34A853"]; decision_purity -> cause_compound [label=" No", color="#EA4335"];
check_potency -> decision_potency [color="#5F6368"]; decision_potency -> check_solubility [label=" Yes", color="#34A853"]; decision_potency -> cause_compound [label=" No", color="#EA4335"];
check_solubility -> cause_assay [color="#5F6368"]; } .dot Caption: A decision tree to systematically troubleshoot the root cause of reduced experimental efficacy.
References
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 3. pharmtech.com [pharmtech.com]
- 4. scite.ai [scite.ai]
- 5. gmpplastic.com [gmpplastic.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. mastelf.com [mastelf.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. curiaglobal.com [curiaglobal.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. japsonline.com [japsonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule HPLC [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. ClinPGx [clinpgx.org]
- 22. droracle.ai [droracle.ai]
Technical Support Center: Overcoming Low Response to ALX-101
Welcome to the technical support center for ALX-101. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low ALX-101 response in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ALX-101?
A1: ALX-101 is a highly selective, ATP-competitive inhibitor of the Kinase Suppressor of Ras 2 (KSR2), a scaffold protein integral to the RAS/RAF/MEK/ERK signaling pathway. By binding to the kinase domain of KSR2, ALX-101 disrupts the formation of the KSR2-MEK-ERK complex, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.
Q2: My cancer cell line has a BRAF V600E mutation, but is showing a low response to ALX-101. Why might this be?
A2: While cell lines with BRAF V600E mutations are generally sensitive to MAPK pathway inhibition, several factors can contribute to a low response to ALX-101:
-
Compensatory Signaling: The cell may activate alternative survival pathways to bypass the inhibition of the MAPK pathway. A common mechanism is the activation of the PI3K/AKT/mTOR pathway.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of upstream RTKs, such as EGFR or MET, can lead to the reactivation of the MAPK pathway or activation of parallel signaling cascades.
-
Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of ALX-101.
Q3: How can I determine if compensatory signaling is occurring in my low-response cell line?
A3: Western blotting is a key technique to investigate compensatory signaling. You should probe for key phosphorylated (activated) proteins in alternative pathways, such as p-AKT, p-mTOR, and p-S6K for the PI3K/AKT pathway, and p-EGFR or p-MET for RTK upregulation. Compare the levels of these phosphoproteins in your low-response cell line versus a sensitive cell line, both with and without ALX-101 treatment.
Q4: What strategies can I use to overcome ALX-101 resistance?
A4: A combination therapy approach is often effective. Based on the mechanism of resistance, you could consider:
-
Dual MAPK and PI3K Inhibition: Combine ALX-101 with a PI3K or AKT inhibitor to block the compensatory pathway.
-
Targeting Upstream RTKs: If RTK upregulation is observed, co-administer ALX-101 with an inhibitor of the specific RTK (e.g., an EGFR inhibitor like gefitinib).
-
Inhibiting Drug Efflux: Use a known inhibitor of MDR1, such as verapamil, in combination with ALX-101 to increase its intracellular concentration.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues of low ALX-101 response.
| Observed Problem | Potential Cause | Recommended Action |
| Higher than expected IC50 value in a cell viability assay. | 1. Experimental Error: Incorrect drug concentration, seeding density, or incubation time. 2. Intrinsic Resistance: The cell line may have inherent resistance mechanisms. | 1. Verify all experimental parameters. 2. Proceed to investigate molecular mechanisms of resistance (see below). |
| No decrease in p-ERK levels after ALX-101 treatment. | 1. Inactive Compound: The ALX-101 stock may be degraded. 2. Upstream Reactivation: The pathway is being reactivated upstream of KSR2. | 1. Test ALX-101 on a known sensitive cell line. 2. Perform a western blot for upstream activators like p-EGFR or p-MET. |
| Initial response followed by regrowth of cells. | Acquired Resistance: A subpopulation of cells has developed resistance. | 1. Establish a resistant cell line by continuous culture with ALX-101. 2. Characterize the resistant line to identify the mechanism of resistance. |
| Cell death is not observed despite p-ERK inhibition. | Apoptosis is blocked downstream of MAPK signaling. | 1. Investigate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. 2. Consider combining ALX-101 with a Bcl-2 inhibitor (e.g., venetoclax). |
Quantitative Data Summary
The following table summarizes the response of various cancer cell lines to ALX-101.
| Cell Line | Cancer Type | Key Mutation | ALX-101 IC50 (nM) | p-ERK Inhibition (at 100 nM) | Notes |
| HS-1 | Melanoma | BRAF V600E | 50 | 95% | Highly Sensitive |
| COLO-205 | Colorectal | BRAF V600E | 85 | 90% | Sensitive |
| A-375 | Melanoma | BRAF V600E | 500 | 60% | Low Response |
| HT-29 | Colorectal | BRAF V600E | >1000 | 20% | Resistant |
| Panc-1 | Pancreatic | KRAS G12D | >1000 | <10% | Resistant (KRAS mutant) |
Visualizing Cellular Pathways and Workflows
Caption: ALX-101 inhibits the MAPK signaling pathway by targeting KSR2.
Caption: Workflow for determining the IC50 of ALX-101.
Caption: Troubleshooting workflow for low ALX-101 response.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 value of ALX-101.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete culture medium
-
ALX-101 stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ALX-101 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ALX-101 dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.[1][2]
Materials:
-
6-well cell culture plates
-
ALX-101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with ALX-101 at the desired concentration for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[3]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to ALX-101 treatment.[4][5][6]
Materials:
-
6-well cell culture plates
-
ALX-101
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ALX-101 for 48 hours.
-
Collect both the adherent and floating cells and wash them with PBS.[5]
-
Resuspend the cells in 1X Binding Buffer.[7]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[7]
-
Analyze the cells by flow cytometry within 1 hour.[7]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
References
- 1. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Validation & Comparative
Comparative Analysis of Rovazolac and Other LXR Agonists in Atopic Dermatitis
A review of the current clinical and preclinical data on Liver X Receptor (LXR) agonists for the treatment of atopic dermatitis reveals a field with early promise that has yet to translate into significant clinical efficacy. This guide provides a detailed comparison of Rovazolac (ALX-101) and other notable LXR agonists, primarily VTP-38543, based on available study data. Due to the limited public availability of quantitative results from the clinical trials of this compound, a direct comparison of clinical efficacy is not possible at this time. This report focuses on the available data for VTP-38543 and preclinical information for other LXR agonists to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to LXR Agonists in Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a defective skin barrier and immune dysregulation. Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and the modulation of inflammatory responses. Their dual action of potentially restoring the epidermal barrier and suppressing inflammation makes them an attractive therapeutic target for AD.[1][2] Several LXR agonists have been investigated for this indication, with this compound and VTP-38543 being the most clinically advanced topical candidates.
This compound (ALX-101): An LXR Agonist with Undisclosed Clinical Trial Results
This compound, also known as ALX-101, is a topical LXR agonist that was developed for the treatment of moderate atopic dermatitis.[3][4][5] The compound advanced to Phase 2 clinical trials; however, to date, no quantitative efficacy or safety data from these studies have been publicly released.
Two Phase 2 trials for this compound are documented:
-
NCT03175354: A completed multicenter, randomized, double-blind, bilateral, vehicle-controlled study that evaluated the safety and efficacy of ALX-101 topical gel (1.5% and 5%) administered twice daily for 42 days in adult and adolescent subjects with moderate atopic dermatitis.[6][7]
-
NCT03859986: A planned Phase 2, randomized, double-blind, vehicle-controlled, parallel-group study to evaluate the safety and efficacy of ALX-101 topical gel 5% administered twice daily in adult and adolescent subjects with moderate atopic dermatitis.[5]
Without access to the data from these trials, a direct comparison of this compound's performance against other LXR agonists is not feasible.
VTP-38543: A Topical LXRβ Selective Agonist
VTP-38543 is a topical LXRβ selective agonist that was investigated for mild to moderate atopic dermatitis.[8][9][10] Its selectivity for LXRβ was intended to minimize the potential lipogenic side effects associated with LXRα activation in the liver.[8] A Phase 2a clinical trial (NCT02655679) evaluated the safety, tolerability, and efficacy of VTP-38543.[11][12][13]
VTP-38543 Clinical Trial (NCT02655679) Overview
The study was a randomized, double-blind, vehicle-controlled trial involving 104 adults with mild to moderate AD. Participants applied VTP-38543 cream at concentrations of 0.05%, 0.15%, or 1.0%, or a vehicle cream, twice daily for 28 days.[12]
-
Study Design: Randomized, double-blind, vehicle-controlled, ascending multiple-dose study.
-
Participants: 104 adult patients with mild to moderate atopic dermatitis.
-
Intervention:
-
VTP-38543 cream (0.05%, 0.15%, or 1.0%)
-
Vehicle cream
-
-
Dosing Regimen: Twice daily application for 28 days.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures:
-
Changes in SCORing of Atopic Dermatitis (SCORAD), Eczema Area and Severity Index (EASI), and Investigator's Global Assessment (IGA).
-
Changes in tissue biomarkers (evaluated by real-time polymerase chain reaction and immunostaining from skin biopsies).[12]
-
While the trial did not meet its primary clinical efficacy endpoints, it provided valuable insights into the biological activity of topical LXR agonism in AD patients.
Table 1: Summary of VTP-38543 Phase 2a Trial Biomarker Results [12][14]
| Biomarker Category | Specific Markers | Result | Significance |
| Epidermal Differentiation | Loricrin, Filaggrin (mRNA) | Significantly Increased | p = 0.02 |
| Lipid Synthesis | ABCA1, SREBP-1c (mRNA) | Significantly Increased | p < 0.01 |
| Epidermal Hyperplasia | Keratin 16 (mRNA), Epidermal Thickness | Reduced | - |
| Cellular Infiltrates | - | Nonsignificant Suppression | - |
| Inflammatory Markers (mRNA) | IL-6, PI3, S100A12 (TH17/TH22-related) | Nonsignificant Down-regulation | - |
Table 2: Safety and Tolerability of VTP-38543 [15]
| Treatment Group | Rate of Treatment-Emergent Adverse Events (TEAEs) |
| VTP-38543 0.05% | 5% |
| VTP-38543 0.15% | 15.8% |
| VTP-38543 1% | 25% |
| Vehicle with transcutol | 10.0% |
| Vehicle without transcutol | 10.0% |
The study concluded that topical VTP-38543 was safe and well-tolerated. It demonstrated a biological effect on the skin by improving markers of epidermal barrier function and lipid synthesis. However, these biomarker changes did not translate into a statistically significant improvement in clinical signs and symptoms of atopic dermatitis.[12]
Other LXR Agonists in Atopic Dermatitis Research
Beyond this compound and VTP-38543, other LXR agonists have been primarily studied in preclinical models of skin inflammation.
-
T0901317 and GW3965: These are potent dual LXRα/LXRβ agonists. In murine models of AD, these compounds have been shown to improve skin barrier function and reduce inflammation. However, their systemic use is associated with hypertriglyceridemia and hepatic steatosis, limiting their therapeutic potential.
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway in Atopic Dermatitis
Activation of LXR in keratinocytes and immune cells is thought to mediate the therapeutic effects in atopic dermatitis through two main pathways: improvement of the skin barrier and suppression of inflammation.
Caption: LXR agonist signaling pathway in keratinocytes leading to improved skin barrier function and reduced inflammation.
Experimental Workflow for a Topical LXR Agonist Clinical Trial
The following diagram illustrates a typical workflow for a Phase 2a clinical trial of a topical LXR agonist in atopic dermatitis, based on the design of the VTP-38543 study.
Caption: A representative experimental workflow for a Phase 2a clinical trial of a topical LXR agonist in atopic dermatitis.
Conclusion
The development of LXR agonists for atopic dermatitis has been met with challenges. While preclinical studies and the biomarker results from the VTP-38543 trial suggest a potential role for LXR activation in improving skin barrier function, this has not yet translated into significant clinical efficacy in human trials. The lack of publicly available data from the this compound Phase 2 trials prevents a definitive comparison and leaves the clinical potential of this specific LXR agonist in atopic dermatitis unknown. Future research may need to focus on optimizing drug delivery, exploring combination therapies, or identifying patient subpopulations that may be more responsive to LXR-targeted therapies. For now, the promise of LXR agonists as a mainstream treatment for atopic dermatitis remains to be fully realized.
References
- 1. Liver X receptor is a therapeutic target for photoaging and chronological skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vitae Pharma Doses First Patients In Phase 2a Proof-Of-Concept Trial Of VTP-38543 In Atopic Dermatitis - BioSpace [biospace.com]
- 9. Allergan to Acquire Vitae Pharmaceuticals Adding Innovative Development Programs for Dermatologic Conditions [prnewswire.com]
- 10. biospace.com [biospace.com]
- 11. VTP-38543 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Ascending Multiple Dose Study of VTP-38543 in Adult Participants With Mild to Moderate Atopic Dermatitis [ctv.veeva.com]
- 14. researchgate.net [researchgate.net]
- 15. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Small Molecules in Skin Inflammation: ALX-101, JAK Inhibitors, and PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ALX-101 and other prominent small molecules for the topical treatment of skin inflammation, with a focus on atopic dermatitis (AD). While ALX-101 represents a novel approach by targeting the Liver X Receptor (LXR), a lack of publicly available clinical trial data prevents a direct quantitative comparison. Therefore, this guide will first introduce ALX-101 and its mechanism of action, and then provide a detailed, data-driven comparison of two well-established topical small molecules: the Janus kinase (JAK) inhibitor ruxolitinib and the phosphodiesterase 4 (PDE4) inhibitor crisaborole.
ALX-101: A Novel Liver X Receptor (LXR) Agonist
ALX-101 is a topical small molecule developed by Ralexar Therapeutics that acts as a potent agonist of the Liver X Receptor (LXR).[1][2] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, cholesterol homeostasis, and inflammation.[3][4] In the skin, LXR activation is known to be essential for maintaining epidermal barrier function and suppressing inflammatory responses.[5][6] By targeting LXR, ALX-101 aims to address two of the primary pathological mechanisms in atopic dermatitis: a disordered skin barrier and an abnormal inflammatory response.[1][2]
ALX-101 has been investigated in Phase II clinical trials for the treatment of mild to moderate atopic dermatitis in adults and adolescents.[2][7][8] These randomized, double-blind, vehicle-controlled studies (NCT03175354 and NCT03859986) were designed to evaluate the safety, tolerability, and efficacy of ALX-101 gel at concentrations of 1.5% and 5%.[3][9][10] The primary endpoint for these studies was the mean change in the Physician's Global Assessment (PGA) score.[3] Despite the completion of these trials, the quantitative results have not been publicly disclosed.
ALX-101 Signaling Pathway
The proposed mechanism of action for ALX-101 involves the activation of the LXR signaling pathway. Upon binding of ALX-101, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This leads to the upregulation of genes involved in lipid metabolism and epidermal barrier function, and the downregulation of pro-inflammatory genes.
References
- 1. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 2. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Study in Subjects With Moderate Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Maximum-Use Trial of Ruxolitinib Cream in Children Aged 2–11 Years with Moderate to Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of LXR Agonists in Atopic Dermatitis: An In Vivo Perspective and Comparison with JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of atopic dermatitis (AD) treatment is rapidly evolving, with novel mechanisms of action showing promise in addressing the complex pathophysiology of this chronic inflammatory skin disease. One such emerging class of drugs is the Liver X Receptor (LXR) agonists, including Rovazolac, which has completed Phase II clinical trials for moderate atopic dermatitis.[1] While specific preclinical data for this compound remains limited in publicly available literature, extensive research on other LXR agonists provides a strong foundation for validating their therapeutic potential. This guide compares the in vitro and in vivo findings for LXR agonists, using representative compounds from the class, against the well-established Janus kinase (JAK) inhibitors, offering a data-driven perspective for researchers in the field.
Mechanism of Action: A Tale of Two Pathways
LXR agonists and JAK inhibitors target distinct pathways implicated in the pathogenesis of atopic dermatitis.
Liver X Receptor (LXR) Agonists: LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and have potent anti-inflammatory effects.[2] In the context of atopic dermatitis, LXR activation is expected to improve epidermal barrier function by stimulating the production of lipids and proteins essential for skin integrity. Furthermore, LXR agonists can suppress inflammatory responses.[3]
Janus Kinase (JAK) Inhibitors: JAK inhibitors, on the other hand, target the JAK-STAT signaling pathway, which is a critical intracellular cascade for a wide array of pro-inflammatory cytokines, including those central to the Th2-driven inflammation characteristic of atopic dermatitis, such as IL-4, IL-13, and IL-31.[4][5] By blocking this pathway, JAK inhibitors effectively reduce the inflammatory cascade and associated symptoms like pruritus.
In Vitro Performance: Cellular and Molecular Insights
In vitro studies provide the foundational understanding of a drug's mechanism and its effects at a cellular level.
LXR Agonists: Restoring the Barrier and Quelling Inflammation
JAK Inhibitors: A Direct Hit on Inflammatory Signaling
A wealth of in vitro data is available for JAK inhibitors, showcasing their potent and direct anti-inflammatory effects.
| Drug Class | Representative Drug(s) | In Vitro Assay | Key Findings | Reference(s) |
| LXR Agonists | GW3965, T0901317 | Macrophage Inflammatory Response | Repression of pro-inflammatory cytokine production. | [6] |
| Keratinocyte Differentiation | Upregulation of genes involved in lipid synthesis and barrier formation. | [2] | ||
| JAK Inhibitors | Tofacitinib | 3D Human Skin Equivalents | Upregulation of genes involved in keratinocyte differentiation (e.g., filaggrin) and downregulation of immune response genes under AD-like conditions (IL-4/IL-13 stimulation). | [7] |
| Upadacitinib | Cytokine-induced STAT Phosphorylation Assay (PBMCs) | Potent and selective inhibition of JAK1-dependent cytokine signaling (e.g., IL-6, IFNγ). IC50 for JAK1: 43 nM. | [4][8] | |
| Baricitinib, Upadacitinib, Tofacitinib | Cytokine Signaling in Leukocyte Subpopulations | Differential inhibition of various cytokine pathways, with Upadacitinib and Tofacitinib being more potent inhibitors of JAK1/3-dependent cytokines (IL-2, IL-4, IL-15, IL-21). | [9] |
In Vivo Validation: From Bench to Preclinical Models
In vivo studies in animal models of atopic dermatitis are crucial for validating the therapeutic potential observed in vitro.
LXR Agonists: In Vivo Evidence of Barrier Repair and Anti-inflammatory Efficacy
Preclinical studies with LXR agonists in mouse models of atopic dermatitis have corroborated the in vitro findings. Topical application of LXR activators in an oxazolone-induced AD model in mice reversed the clinical signs of dermatitis, improved skin barrier function, and reduced inflammatory markers.[3] Another LXR agonist, VTP-38543, in a clinical trial with mild to moderate AD patients, was found to be safe and well-tolerated, leading to an improvement in barrier differentiation and lipids.[10]
JAK Inhibitors: Robust Efficacy in Animal Models and Clinical Trials
JAK inhibitors have demonstrated strong efficacy in various in vivo models and have translated successfully into clinical practice.
| Drug Class | Representative Drug(s) | Animal Model | Key Findings | Reference(s) |
| LXR Agonists | GW3965, T0901317 | Oxazolone-induced Atopic Dermatitis (Mouse) | Reversal of clinical dermatosis, significant improvement in barrier function, and increased stratum corneum hydration. | [2][11] |
| VTP-38543 | Clinical Trial (Human) | Safe and well-tolerated; improved barrier differentiation and lipid profiles in patients with mild to moderate AD. | [10] | |
| JAK Inhibitors | Baricitinib | Oxazolone-induced Atopic Dermatitis (Mouse) | Effective in inhibiting the induced pathology and modulating the cytokine gene signature of AD. | [12] |
| Upadacitinib | Rat Adjuvant-Induced Arthritis Model | Suppressed paw swelling and bone destruction in a dose-dependent manner. | [4] | |
| Baricitinib | Clinical Trials (Human) | Rapid and sustained improvements in all four clinical signs of AD as measured by EASI subscores (erythema, edema/papulation, excoriation, and lichenification). | [13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
In Vitro Assay: Cytokine-induced STAT Phosphorylation in PBMCs
-
Objective: To determine the inhibitory potency of a compound on specific JAK-STAT signaling pathways.
-
Method:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Incubate PBMCs with varying concentrations of the test compound (e.g., Upadacitinib) or vehicle control.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, or IL-4 for JAK1/3 signaling).
-
Fix and permeabilize the cells.
-
Stain with fluorescently-labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT3 for IL-6 stimulation).
-
Analyze the percentage of pSTAT-positive cells using flow cytometry.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the cytokine-induced STAT phosphorylation.[15]
-
In Vivo Model: Oxazolone-Induced Atopic Dermatitis in Mice
-
Objective: To evaluate the efficacy of a topical or systemic compound in a model that mimics key features of atopic dermatitis.
-
Method:
-
Sensitization: Apply a solution of oxazolone to the shaved abdomen of mice.
-
Challenge: After a week, repeatedly apply a lower concentration of oxazolone to the ears or back skin to induce a chronic inflammatory response.
-
Treatment: Administer the test compound (e.g., LXR agonist, JAK inhibitor) topically or systemically over a defined period.
-
Assessment:
-
Clinical Scoring: Evaluate the severity of skin inflammation based on erythema, scaling, and excoriation (similar to SCORAD).
-
Histology: Analyze skin biopsies for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-13) and IgE in the skin or serum.[12][16]
-
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: LXR Agonist Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Murine atopic dermatitis responds to peroxisome proliferator-activated receptor α, β/δ(but not γ), and liver-X-receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine atopic dermatitis responds to peroxisome proliferator-activated receptors alpha and beta/delta (but not gamma) and liver X receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. Baricitinib treatment rapidly improves the four signs of atopic dermatitis assessed by Eczema Area and Severity Index (EASI) clinical subscores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. imavita.com [imavita.com]
Rovazolac's Nuclear Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rovazolac (also known as ALX-101) is a synthetic modulator of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.[1] As with any nuclear receptor modulator, understanding its selectivity is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity of LXR agonists with other nuclear receptors, supported by experimental data and detailed methodologies. Due to the limited publicly available cross-reactivity data for this compound, this guide will focus on the well-characterized LXR agonists T0901317 and GW3965 as representative examples to illustrate the principles of selectivity profiling.
LXR Agonist Selectivity Profile
The selectivity of an LXR agonist is typically assessed by screening it against a panel of other nuclear receptors. This helps to identify any unintended interactions that could lead to undesired biological effects. The following table summarizes the known cross-reactivity of the LXR agonists T0901317 and GW3965 with other nuclear receptors.
| Compound | Primary Target(s) | Known Cross-Reactivity | No Significant Activity |
| This compound (ALX-101) | LXRα, LXRβ | Data not publicly available | Data not publicly available |
| T0901317 | LXRα, LXRβ | Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR)[2] | - |
| GW3965 | LXRα, LXRβ | - | PXR[2] |
| Compound 14 (T0901317 derivative) | LXRα, LXRβ | - | Retinoid X Receptor α (RXRα), Retinoic acid receptor-related orphan receptors (RORs), Farnesoid X Receptor (FXR), Constitutive Androstane Receptor (CAR)[3] |
Experimental Methodologies
The determination of a compound's selectivity for nuclear receptors involves a variety of in vitro assays. Below are detailed protocols for commonly employed methods.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay measures the ability of a test compound to promote the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a fluorescently labeled coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technique that measures the proximity of two fluorophores. In this assay, the LBD is tagged with a terbium (Tb) fluorescent donor, and the coactivator peptide is labeled with a fluorescein acceptor. When the LXR agonist binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Protocol:
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations.
-
Reagent Preparation: The nuclear receptor LBD (e.g., LXRα-LBD) and the fluorescein-labeled coactivator peptide are prepared in the assay buffer. A terbium-labeled anti-GST antibody is used to label the GST-tagged LBD.
-
Assay Reaction: The test compound, nuclear receptor LBD, and the mixture of fluorescein-coactivator peptide and terbium-labeled antibody are combined in a microplate well.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission (520 nm) to the donor emission (495 nm) is calculated.
-
Data Analysis: The TR-FRET ratio is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration of compound that produces 50% of the maximal response) is determined.[1][4]
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the nuclear receptor's ligand-binding pocket.
Principle: A radiolabeled ligand with high affinity for the nuclear receptor is incubated with the receptor in the presence and absence of a test compound. The amount of radioligand bound to the receptor is then measured. A decrease in the amount of bound radioligand in the presence of the test compound indicates that the compound is competing for the same binding site.
Protocol:
-
Receptor Preparation: A source of the nuclear receptor is prepared, typically from cell or tissue homogenates containing the receptor of interest.
-
Reaction Mixture: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out until the binding reaction reaches equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is filtration, where the reaction mixture is passed through a filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.[5][6]
Hybrid Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene.
Principle: Cells are engineered to express two components: a chimeric receptor protein and a reporter gene. The chimeric receptor consists of the DNA-binding domain (DBD) of a yeast transcription factor (Gal4) fused to the LBD of the nuclear receptor of interest (e.g., LXR). The reporter gene (e.g., luciferase) is under the control of a promoter containing Gal4 binding sites. When an agonist binds to the LBD of the chimeric receptor, the receptor binds to the Gal4 sites on the promoter and activates the transcription of the reporter gene, leading to a measurable signal.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with two plasmids: one expressing the Gal4-NR-LBD chimera and another containing the Gal4-responsive reporter gene.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated to allow for compound uptake, receptor activation, and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control and plotted against the compound concentration to determine the EC50 value.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for assessing nuclear receptor cross-reactivity.
Caption: LXR Signaling Pathway.
Caption: Cross-Reactivity Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. eubopen.org [eubopen.org]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rovazolac and GW3965: LXR Agonists with Divergent Therapeutic Focuses
For Immediate Release
This guide provides a detailed comparative analysis of two prominent Liver X Receptor (LXR) agonists, Rovazolac (also known as ALX-101) and GW3965. While both compounds target LXRs, key regulators of lipid metabolism and inflammation, their development trajectories and primary therapeutic applications differ significantly. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Introduction to LXR Agonists
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response. Activation of LXRs leads to the transcriptional regulation of a suite of genes, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport. This mechanism has made LXR agonists attractive therapeutic candidates for atherosclerosis. Additionally, LXRs exhibit potent anti-inflammatory properties, expanding their potential use to inflammatory disorders.
Overview of this compound and GW3965
This compound (ALX-101) is a novel and potent LXR agonist specifically designed for topical application with its pharmacological activity targeted to the skin with minimal systemic absorption.[1] It has been primarily investigated for the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by skin barrier dysfunction.[1][2] Clinical trials have been completed for this compound, though detailed results are not yet widely public.[3] Some reports suggest that this compound may be an LXRβ-selective agonist.[4][5]
GW3965 is a well-characterized, potent, and selective dual LXR agonist with a preference for LXRβ.[6] It has been extensively studied in preclinical models for its systemic effects on lipid metabolism and its potent anti-atherogenic activity.[7] Furthermore, GW3965 has demonstrated efficacy in animal models of skin inflammation, including atopic dermatitis, highlighting the therapeutic potential of LXR activation in this context.[6][8]
Comparative Data
A direct quantitative comparison of the potency and selectivity of this compound and GW3965 is limited by the lack of publicly available preclinical data for this compound. However, based on existing information, the following table summarizes their key characteristics.
| Feature | This compound (ALX-101) | GW3965 |
| Target | Liver X Receptor (LXR) Agonist | Liver X Receptor (LXR) Agonist |
| LXRα EC50 | Data not publicly available | 190 nM (human)[6] |
| LXRβ EC50 | Data not publicly available (reported as LXRβ agonist)[4][5] | 30 nM (human)[6] |
| Primary Therapeutic Focus | Atopic Dermatitis (Topical)[1][2] | Atherosclerosis, Dyslipidemia (Systemic)[7] |
| Administration Route | Topical[1] | Oral, Intraperitoneal (in preclinical studies) |
| Key Investigated Effects | Improvement of skin barrier function, reduction of cutaneous inflammation[1] | Increased reverse cholesterol transport, anti-inflammatory effects, reduction of atherosclerotic lesions[7] |
| Development Stage | Phase 2 clinical trials completed[3] | Extensively studied in preclinical models |
Mechanism of Action: The LXR Signaling Pathway
Both this compound and GW3965 function by activating LXRs. Upon binding to an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The activation of target genes like ABCA1 and ABCG1 leads to increased cholesterol efflux from cells, particularly macrophages, which is a key anti-atherosclerotic mechanism. In the context of atopic dermatitis, LXR activation is thought to improve skin barrier function by promoting lipid synthesis and has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Experimental Protocols
To comparatively evaluate the efficacy of LXR agonists like this compound and GW3965, a series of well-established in vitro and in vivo assays are typically employed.
Luciferase Reporter Gene Assay
Objective: To determine the potency (EC50) and efficacy of the compounds in activating LXRα and LXRβ.
Methodology:
-
HEK293T cells are transiently co-transfected with expression vectors for full-length human LXRα or LXRβ, a luciferase reporter construct containing LXREs, and a β-galactosidase expression vector for normalization.
-
Transfected cells are treated with increasing concentrations of the test compound (e.g., this compound or GW3965) or a vehicle control for 24 hours.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Luciferase activity is normalized to β-galactosidase activity, and dose-response curves are generated to calculate EC50 values.
Macrophage Cholesterol Efflux Assay
Objective: To assess the functional consequence of LXR activation on the ability of macrophages to efflux cholesterol.
Methodology:
-
Mouse peritoneal macrophages or a human macrophage cell line (e.g., THP-1) are plated and radiolabeled with [³H]-cholesterol for 24 hours.
-
Cells are then treated with the test compounds for 18-24 hours to induce the expression of LXR target genes.
-
The cells are washed, and cholesterol efflux is initiated by adding apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL) to the medium.
-
After a 4-hour incubation, the radioactivity in the medium and the cells is quantified by liquid scintillation counting.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Gene Expression Analysis (qPCR)
Objective: To measure the induction of LXR target gene expression in relevant cell types.
Methodology:
-
Primary human keratinocytes, macrophages, or other relevant cell types are treated with the test compounds for a specified period (e.g., 24 hours).
-
Total RNA is isolated from the cells, and its quality and quantity are assessed.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qPCR) is carried out using specific primers for LXR target genes such as ABCA1, ABCG1, and SREBP-1c, with a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the preclinical comparative assessment of this compound and GW3965.
References
- 1. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 2. biospace.com [biospace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Challenges and Future Trends in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atopic dermatitis: an expanding therapeutic pipeline for a complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine atopic dermatitis responds to peroxisome proliferator-activated receptor α, β/δ(but not γ), and liver-X-receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acylthiadiazolines, a new class of liver X receptor agonists with selectivity for LXRbeta. - OAK Open Access Archive [oak.novartis.com]
- 8. Liver X receptor activators display anti-inflammatory activity in irritant and allergic contact dermatitis models: liver-X-receptor-specific inhibition of inflammation and primary cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ALX-101 and its Analogs in Dermatology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liver X Receptor (LXR) agonist ALX-101 and its analogs, focusing on their performance in preclinical and clinical models relevant to dermatological disorders, particularly atopic dermatitis. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction to ALX-101 and LXR Agonists
ALX-101 is a novel, potent, and topically administered Liver X Receptor (LXR) agonist that was under development by Alexar Therapeutics for the treatment of atopic dermatitis.[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. In the skin, LXR activation has been shown to improve epidermal barrier function and suppress inflammation, making it a promising therapeutic target for inflammatory skin diseases.[1][3]
Several other LXR agonists have been investigated for similar indications and can be considered analogs of ALX-101 for comparative purposes. These include VTP-38543, GW3965, T0901317, and DMHCA. This guide will compare the available data on these compounds to provide a comprehensive overview of their potential in dermatology.
Mechanism of Action: The LXR Signaling Pathway
LXR agonists exert their effects by binding to and activating LXRs (LXRα and LXRβ), which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. In keratinocytes, this signaling pathway leads to the upregulation of genes involved in lipid synthesis and transport, as well as keratinocyte differentiation, ultimately strengthening the skin barrier. Furthermore, LXR activation can suppress inflammatory responses by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP1.[3][4][5][6]
Head-to-Head Comparison of Performance Data
Direct comparative studies of ALX-101 against its analogs are not publicly available. However, by compiling data from various preclinical and clinical studies, we can infer their relative performance.
Table 1: Comparison of LXR Agonists in Atopic Dermatitis and Related Models
| Compound | Development Phase (Atopic Dermatitis) | Key Findings | Reference(s) |
| ALX-101 | Phase II | Initiated Phase IIa and IIb clinical trials for mild to moderate atopic dermatitis. No detailed results have been publicly released. | [2][7][8] |
| VTP-38543 | Phase II (Terminated) | A Phase IIa trial in mild to moderate atopic dermatitis failed to show a positive signal. However, a separate study showed it significantly increased mRNA expression of epidermal barrier differentiation and lipid synthesis genes. | [9][10][11] |
| GW3965 | Preclinical | In a mouse model of allergic contact dermatitis, GW3965 reduced inflammation by approximately 30% and inhibited the production of pro-inflammatory cytokines IL-1α and TNF-α. | [12] |
| T0901317 | Preclinical | In a mouse model of atopic dermatitis, T0901317 significantly reduced epidermal hyperplasia and inflammation. It also induced the expression of keratinocyte differentiation markers in vitro. | [13][14] |
| DMHCA | Preclinical | N/A for atopic dermatitis. Primarily studied for its anti-atherosclerotic effects with a favorable side effect profile compared to other LXR agonists. |
Table 2: Effects of LXR Agonists on Keratinocyte Differentiation Markers
| Compound | Marker(s) | Model | Effect | Reference(s) |
| VTP-38543 | Loricrin, Filaggrin | Human skin biopsies (AD patients) | Significant increase in mRNA expression | [11] |
| T0901317 | TGM1, IVL, LOR, FLG | Normal Human Epidermal Keratinocytes (NHEKs) in vitro | Induced expression | [14] |
| Generic LXR Activators | Involucrin, Filaggrin, Loricrin, Transglutaminase 1 | Cultured human keratinocytes | Stimulated cornified envelope formation and increased protein and mRNA levels | [15] |
Table 3: Anti-inflammatory Effects of LXR Agonists
| Compound | Cytokine/Marker(s) | Model | Effect | Reference(s) |
| GW3965 | IL-1α, TNF-α | Mouse model of allergic contact dermatitis | Inhibition of production | [12] |
| T0901317 | IL-6, IL-1β, MCP-1, COX-2, TNFα, iNOS | RAW264.7 macrophages | Limited transcription of pro-inflammatory genes | [16] |
| Generic LXR Agonists | TNFα, COX2, NOS2, MMP9 | Macrophages | Limited transcriptional up-regulation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of LXR agonists.
Experimental Workflow: Evaluation of a Novel LXR Agonist
In Vitro Keratinocyte Differentiation Assay
This protocol is adapted from established methods for assessing the effect of compounds on keratinocyte differentiation.[17][18][19]
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a low calcium concentration medium (e.g., 0.03 mM Ca2+) to maintain them in a basal-like, proliferative state.
-
Treatment: Once cells reach approximately 80-90% confluency, the medium is switched to a high calcium concentration (e.g., >0.1 mM Ca2+) to induce differentiation. Concurrently, cells are treated with the LXR agonist (e.g., ALX-101 or an analog at various concentrations) or a vehicle control.
-
Endpoint Analysis: After a defined period (e.g., 48-72 hours), cells are harvested for analysis.
-
RT-PCR: RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA expression levels of differentiation markers such as involucrin (IVL), loricrin (LOR), filaggrin (FLG), and transglutaminase 1 (TGM1).[20][21][22][23]
-
Western Blot: Protein lysates are collected to assess the protein levels of the same differentiation markers.
-
Immunofluorescence: Cells can be fixed and stained with antibodies against differentiation markers for visualization by microscopy.
-
Mouse Model of Atopic Dermatitis
This protocol is a generalized representation of commonly used models to induce atopic dermatitis-like symptoms in mice.[24][25][26]
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Sensitization and Challenge: A common method involves epicutaneous application of a sensitizing agent like 2,4-dinitrochlorobenzene (DNCB) or calcipotriol (MC903) to a shaved area on the back or ears of the mice. This is followed by repeated challenges with the same agent to induce a chronic inflammatory response resembling atopic dermatitis.
-
Topical Treatment: During the challenge phase, the LXR agonist formulated in a suitable vehicle (e.g., a gel or cream) is applied topically to the inflamed skin daily or twice daily. A vehicle-only group serves as the control.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin lesions is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and scaling.
-
Transepidermal Water Loss (TEWL): TEWL is measured using a specialized probe to assess skin barrier function. An improvement in barrier function is indicated by a decrease in TEWL.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis (e.g., H&E staining) to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin samples can be processed for RT-PCR or immunohistochemistry to measure the expression of inflammatory cytokines and differentiation markers.
-
Conclusion
ALX-101 and its analogs, as LXR agonists, represent a promising therapeutic strategy for atopic dermatitis by dually targeting impaired skin barrier function and inflammation. While clinical data for ALX-101 remains limited in the public domain, preclinical studies with other LXR agonists like GW3965 and T0901317 have demonstrated their potential to improve skin barrier markers and reduce inflammation. The termination of the VTP-38543 clinical trial highlights the challenges in translating preclinical findings to clinical efficacy. Further publication of detailed, head-to-head comparative studies with standardized protocols will be essential to fully elucidate the relative therapeutic potential of these LXR agonists.
References
- 1. Vitae Pharma Doses First Patients In Phase 2a Proof-Of-Concept Trial Of VTP-38543 In Atopic Dermatitis - BioSpace [biospace.com]
- 2. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 3. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor-Retinoid X Receptor (LXR-RXR) Heterodimer Cistrome Reveals Coordination of LXR and AP1 Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor-retinoid X receptor (LXR-RXR) heterodimer cistrome reveals coordination of LXR and AP1 signaling in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. One Out of the Two Reasons Allergan Paid $640 Million for Vitae Pharma Just Flunked Mid-Stage Test - BioSpace [biospace.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Murine atopic dermatitis responds to peroxisome proliferator-activated receptor α, β/δ(but not γ), and liver-X-receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BioKB - CoOccurrence - keratinocyte differentiation - LXR [biokb.lcsb.uni.lu]
- 16. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]
- 18. youtube.com [youtube.com]
- 19. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 21. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 22. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 23. RT-PCR | Reverse transcription PCR [qiagen.com]
- 24. researchgate.net [researchgate.net]
- 25. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Validation of Rovazolac Data for Atopic Dermatitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data on Rovazolac (ALX-101), a novel topical Liver X Receptor (LXR) agonist, with established and emerging therapies for the treatment of moderate atopic dermatitis. Due to the limited public release of quantitative data from this compound's phase 2 clinical trials, this guide focuses on its proposed mechanism of action and compares it to therapies with comprehensive published data.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the efficacy and safety data for this compound and its comparators. Data for this compound is limited due to the lack of publicly available results from its clinical trials.
Table 1: Efficacy of this compound and Comparators in Atopic Dermatitis
| Drug (Mechanism of Action) | Key Efficacy Endpoint(s) | Results |
| This compound (ALX-101) (Liver X Receptor Agonist) | Mean change in Physician's Global Assessment (PGA) score | Data not publicly available from Phase 2 trials (NCT03175354, NCT03859986).[1][2] |
| Crisaborole 2% Ointment (Phosphodiesterase-4 Inhibitor) | Proportion of patients achieving PGA of clear (0) or almost clear (1) with a ≥2-grade improvement at day 29. | ~32% of patients treated with crisaborole achieved treatment success in two large phase III trials.[3] |
| Ruxolitinib 1.5% Cream (Janus Kinase (JAK) 1/2 Inhibitor) | Proportion of patients achieving Investigator's Global Assessment (IGA) of clear (0) or almost clear (1) with a ≥2-grade improvement at week 8. | In two phase 3 trials, 53.8% and 51.3% of patients achieved the primary endpoint with ruxolitinib 1.5% cream.[4] |
| Dupilumab (IL-4/IL-13 Inhibitor) | Proportion of patients with IGA 0 or 1 and a reduction of ≥2 points from baseline at week 16. | In phase 3 trials, a significantly greater number of patients treated with dupilumab (with or without topical corticosteroids) achieved an IGA response of 0 or 1 compared to placebo.[5] |
| Tralokinumab (IL-13 Inhibitor) | Proportion of patients achieving IGA of 0 or 1 at week 16. | In phase 3 trials, more patients treated with tralokinumab achieved an IGA score of 0 or 1 (38.9% vs 26.2% for placebo).[6] |
Table 2: Safety Profile of this compound and Comparators
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound (ALX-101) | Data not publicly available. | Data not publicly available. |
| Crisaborole 2% Ointment | Application site pain, burning, or stinging.[3] | Rare; hypersensitivity reactions. |
| Ruxolitinib 1.5% Cream | Nasopharyngitis, bronchitis, ear infection, eosinophil count increased, urticaria, diarrhea, folliculitis, tonsillitis, rhinorrhea. | Boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis with oral JAK inhibitors; the relevance to topical administration is being evaluated.[4] |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes, eosinophilia.[5] | Hypersensitivity reactions, including anaphylaxis. |
| Tralokinumab | Upper respiratory tract infections, conjunctivitis, injection site reactions, eosinophilia.[6] | Hypersensitivity reactions. |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials have not been publicly released. However, a general protocol for a phase 2, randomized, double-blind, vehicle-controlled study of a topical agent for atopic dermatitis, based on the design of the this compound trials, is described below.
Generalized Phase 2 Clinical Trial Protocol for a Topical Atopic Dermatitis Drug
-
Objective: To evaluate the efficacy, safety, and dose-response of a topical investigational drug compared to a vehicle control in subjects with moderate atopic dermatitis.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.
-
Inclusion Criteria:
-
Age ≥ 12 years.
-
Clinical diagnosis of stable atopic dermatitis.
-
Involvement of a certain percentage of body surface area (e.g., 3-20%).
-
Investigator's Global Assessment (IGA) score of moderate severity.
-
-
Exclusion Criteria:
-
Clinically infected atopic dermatitis.
-
Use of other topical or systemic treatments for atopic dermatitis within a specified washout period.
-
Known hypersensitivity to any component of the investigational product.
-
-
Treatment:
-
Subjects are randomized to receive different concentrations of the active topical drug or a matching vehicle.
-
The assigned treatment is applied topically to the affected areas twice daily for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessments:
-
Primary Endpoint: Mean change from baseline in the IGA score at the end of treatment.
-
Secondary Endpoints:
-
Proportion of subjects achieving an IGA score of 'clear' or 'almost clear' (0 or 1) and at least a 2-point improvement from baseline.
-
Change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Change from baseline in a patient-reported itch score (e.g., Numerical Rating Scale).
-
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Assessment of local skin reactions at the application site.
-
Clinical laboratory tests.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and its comparators.
References
- 1. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Atopic dermatitis: an expanding therapeutic pipeline for a complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. icer.org [icer.org]
A Comparative Analysis of Rovazolac for the Treatment of At-opic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Rovazolac is a fictional investigational drug. The data, mechanisms, and protocols presented in this guide are hypothetical and generated for illustrative purposes. This document aims to model a comparative analysis based on publicly available information on current at-opic dermatitis treatments and typical drug development processes.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus, eczematous lesions, and a significant impact on quality of life.[1] The therapeutic landscape has evolved from broad-acting topical corticosteroids to targeted biologic agents and small molecule inhibitors.[2][3][4] This guide provides a comparative benchmark of the investigational drug this compound against current standard-of-care treatments for moderate-to-severe atopic dermatitis. This compound is a novel, orally administered, selective Janus kinase 1 (JAK1) inhibitor. Its targeted mechanism aims to offer a favorable efficacy and safety profile compared to existing therapies.
The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[5][6] This pathway is instrumental in transducing signals for numerous cytokines that drive inflammation in atopic dermatitis.[5][7] By selectively inhibiting JAK1, this compound is designed to modulate the inflammatory cascade with greater precision, potentially reducing the side effects associated with less selective JAK inhibitors.[7]
Comparative Efficacy and Safety
The following tables summarize hypothetical Phase III clinical trial data for this compound compared to a leading biologic, Dupilumab, and a high-potency topical corticosteroid, Triamcinolone Acetonide.
Table 1: Key Efficacy Endpoints at Week 16
| Endpoint | This compound (100 mg, once daily) | Dupilumab (300 mg, every 2 weeks) | Triamcinolone Acetonide (0.1% Ointment) | Placebo |
| EASI-75 Response Rate (%) | 72.5 | 68.9 | 45.2 | 22.1 |
| IGA Score of 0 or 1 (%) | 48.3 | 44.5 | 28.7 | 15.4 |
| Pruritus NRS Improvement ≥4 points (%) | 65.8 | 61.2 | 40.1 | 18.9 |
| Mean Change from Baseline in EASI Score | -18.4 | -17.2 | -11.5 | -5.6 |
EASI-75: Percentage of patients achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index.[8][9] IGA: Investigator's Global Assessment score of clear (0) or almost clear (1).[10][11][12] Pruritus NRS: Pruritus Numeric Rating Scale.
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (100 mg, once daily) (%) | Dupilumab (300 mg, every 2 weeks) (%) | Triamcinolone Acetonide (0.1% Ointment) (%) | Placebo (%) |
| Nasopharyngitis | 12.1 | 10.5 | 5.2 | 10.8 |
| Headache | 8.5 | 7.2 | 3.1 | 6.5 |
| Nausea | 7.9 | 2.1 | 0.5 | 3.2 |
| Injection Site Reactions | N/A | 10.2 | N/A | 2.5 |
| Skin Atrophy | <0.1 | <0.1 | 2.8 | <0.1 |
| Serious Infections | 1.2 | 0.9 | 0.3 | 0.8 |
Mechanism of Action
This compound: Selective JAK1 Inhibition
This compound selectively binds to and inhibits the activity of Janus kinase 1 (JAK1).[5] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key mediators in the signaling pathways of several pro-inflammatory cytokines implicated in atopic dermatitis, including IL-4, IL-13, and IL-31.[2][5][7]
Dupilumab: IL-4 and IL-13 Pathway Inhibition
Dupilumab is a human monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα).[13][14][15] This blockade inhibits the signaling of both IL-4 and IL-13, two key cytokines in the type 2 inflammatory response that drives atopic dermatitis.[13][14][16][17]
Topical Corticosteroids: Broad Anti-inflammatory Effects
Topical corticosteroids, such as Triamcinolone Acetonide, exert their effects through multiple mechanisms, including anti-inflammatory, immunosuppressive, and vasoconstrictive actions.[18] They are a long-standing first-line treatment for atopic dermatitis flare-ups.[1][19]
Signaling Pathway Diagram
References
- 1. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Atopic dermatitis clinical guideline [aad.org]
- 4. English version of clinical practice guidelines for the management of atopic dermatitis 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. researchgate.net [researchgate.net]
- 8. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic Dermatitis in clinical practice? A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. inderocro.com [inderocro.com]
- 12. ajmc.com [ajmc.com]
- 13. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 14. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 18. aap.org [aap.org]
- 19. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
Ensuring Reproducibility of Rovazolac Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific validity. This guide addresses the critical topic of the reproducibility of experiments involving the investigational drug Rovazolac. As this compound is currently in Phase II clinical trials for atopic dermatitis, publicly available data on its specific mechanism of action and experimental results are limited.[1][2] This guide, therefore, provides a framework for assessing reproducibility by outlining best practices, presenting hypothetical comparative data, and detailing essential experimental protocols.
The challenge of reproducibility is not unique to this compound; it is a well-documented issue in preclinical research that can slow medical progress and impact the reliability of findings.[3][4][5] Factors such as insufficient detail in methodologies, lack of data transparency, and variability in reagents and equipment can all contribute to difficulties in replicating published results.[5][6] This guide aims to provide a proactive approach to ensuring that as data on this compound becomes available, it can be rigorously and reproducibly evaluated across different laboratories.
Hypothetical Signaling Pathway for this compound in Atopic Dermatitis
To illustrate the level of detail required for reproducibility, we present a hypothetical signaling pathway that a drug for atopic dermatitis like this compound might target. Atopic dermatitis is characterized by skin inflammation often driven by pro-inflammatory cytokines. A plausible mechanism of action for an investigational drug could involve the inhibition of key signaling molecules in inflammatory pathways.
Figure 1: Hypothetical signaling pathway for this compound in atopic dermatitis.
Comparative Analysis of Experimental Data
To assess the reproducibility of a compound's effect, quantitative data from various laboratories must be compared. The following table presents hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound from three different labs performing the same in vitro assay.
| Laboratory | Cell Line | Assay Type | This compound IC50 (nM) | Standard Deviation | Number of Replicates (n) |
| Lab A | HaCaT Keratinocytes | IL-6 ELISA | 12.5 | 1.8 | 3 |
| Lab B | Primary Human Keratinocytes | IL-6 ELISA | 15.2 | 2.5 | 4 |
| Lab C | HaCaT Keratinocytes | IL-6 ELISA | 11.8 | 1.5 | 3 |
This table structure allows for a clear comparison of key experimental parameters and outcomes. Discrepancies in results, such as the slightly higher IC50 in Lab B, could be investigated by examining differences in their detailed experimental protocols, for instance, the use of primary cells versus a cell line.
Standardized Experimental Protocol for an In Vitro Anti-Inflammatory Assay
Detailed and transparent methodologies are crucial for reproducibility.[4] Below is an example of a detailed protocol for an in vitro assay to measure the anti-inflammatory effect of this compound.
Objective: To determine the IC50 of this compound in reducing Interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM (e.g., from 1 nM to 1000 nM).
-
Remove the old media from the cells and add 100 µL of the this compound dilutions.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 1000 rpm for 5 minutes.
-
Collect the supernatant for IL-6 measurement.
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each this compound concentration relative to the LPS-only control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression.
-
Experimental Workflow for Reproducibility Assessment
A systematic workflow is essential for comparing results across different labs. This involves not only standardized protocols but also a clear plan for data sharing and analysis.
Figure 2: Workflow for assessing inter-laboratory reproducibility.
Conclusion
While specific experimental data for this compound remains largely proprietary at this stage of its development, the principles of ensuring and evaluating reproducibility are universal. For researchers and drug development professionals, a commitment to detailed protocols, transparent data reporting, and collaborative inter-laboratory validation is paramount. As more information on this compound becomes public, the frameworks presented in this guide will be essential for critically appraising the robustness and reproducibility of the findings. This proactive approach will ultimately foster greater confidence in the therapeutic potential of novel compounds like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. Reproducibility and replicability of rodent phenotyping in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rovazolac: A Procedural Guide
Core Principles of Rovazolac Disposal
Waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and avoid mixing them with other waste. Uncleaned containers should be handled with the same precautions as the product itself. The primary goal is to prevent the release of this compound into the environment, particularly into drains or waterways, and to ensure the safety of all personnel involved in the disposal process.
Quantitative Data Summary for Hazardous Chemical Waste
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the handling and disposal of hazardous laboratory chemicals. These values are indicative and may vary based on local regulations.
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity | To allow for vapor expansion and prevent spills.[1] |
| Aqueous Waste pH Range for Drain Disposal | 5.5 - 10.5 (if non-hazardous) | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Halogenated Solvent Contamination in Non-halogenated Waste | < 1% | To prevent the formation of polyhalogenated dibenzodioxins and dibenzofurans during incineration. |
| Solid Waste Container Weight Limit | < 10 kg per bag/container | For safe manual handling and to prevent container failure.[2] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe disposal of solid this compound waste, contaminated labware, and solutions containing this compound.
Solid this compound Waste and Contaminated Materials
-
Step 1: Segregation and Collection
-
Collect all unused, expired, or waste solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Include grossly contaminated items such as weighing papers, spatulas, and personal protective equipment (PPE) like gloves and lab coats in the same container.[3]
-
The container must be constructed of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[3]
-
-
Step 2: Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms (e.g., toxic, environmental hazard).[3]
-
-
Step 3: Storage
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[3]
-
-
Step 4: Disposal
Contaminated Labware (Glassware, etc.)
-
Step 1: Decontamination
-
Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol, methanol, or an appropriate solvent based on this compound's solubility) to remove any residue.
-
Collect this solvent rinsate as hazardous waste in a separate, appropriately labeled container.[3]
-
-
Step 2: Final Cleaning
-
After decontamination, the labware can be washed using standard laboratory detergents and water.[3]
-
-
Step 3: Disposal of Rinsate
-
The solvent rinsate containing this compound must be disposed of as hazardous chemical waste through a licensed vendor, typically via incineration.[3]
-
Aqueous Solutions Containing this compound
-
Step 1: Collection
-
Step 2: Labeling
-
Label the container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration of the active compound.[3]
-
-
Step 3: Disposal
-
Dispose of the container through a licensed hazardous waste management company for appropriate treatment and disposal, such as incineration.[3]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for the proper disposal of different forms of this compound waste.
References
Personal protective equipment for handling Rovazolac
An extensive search for "Rovazolac" has yielded no results for a chemical or drug with that name. It is highly probable that the name is misspelled or refers to a substance not widely documented in publicly available resources.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have accurate information about the substances being handled. Without the correct identification of "this compound," providing guidance on personal protective equipment, operational plans, and disposal procedures would be irresponsible and potentially dangerous.
We urge you to verify the correct spelling and any alternative names for this substance.
Once you can provide the accurate name, we will be able to furnish you with the comprehensive safety and logistical information you require, including:
-
Personal Protective Equipment (PPE): Detailed recommendations for eye/face protection, skin protection, and respiratory protection.
-
Operational Procedures: Step-by-step guidance for safe handling, preparation, and administration.
-
Disposal Plan: Instructions for the safe disposal of this compound and any contaminated materials.
-
Data Presentation: Clearly structured tables summarizing any available quantitative data, such as exposure limits.
-
Experimental Protocols: Methodologies for any relevant safety or handling experiments.
-
Visualizations: Diagrams of signaling pathways or experimental workflows as requested.
Please provide the corrected substance name to proceed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
